URB532
Beschreibung
Eigenschaften
Molekularformel |
C18H21NO3 |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
(4-phenylmethoxyphenyl) N-butylcarbamate |
InChI |
InChI=1S/C18H21NO3/c1-2-3-13-19-18(20)22-17-11-9-16(10-12-17)21-14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3,(H,19,20) |
InChI-Schlüssel |
HWXVDEAMULKKDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
URB532; URB-532; URB 532; FAAH Inhibitor I; FAAH Inhibitor-I; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Complete Guide to URB532 (URB597): FAAH Inhibition Kinetics and Potency
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the kinetic properties and potency of URB532, a widely studied inhibitor of Fatty Acid Amide Hydrolase (FAAH). This compound, also known as URB597, is a potent and selective irreversible inhibitor of FAAH, an enzyme central to the regulation of the endocannabinoid system. This guide details its mechanism of action, kinetic parameters, experimental protocols for its characterization, and the signaling pathways it modulates.
Mechanism of Action: Irreversible Inhibition
This compound is classified as a carbamate inhibitor. Its mechanism of action involves the irreversible carbamylation of a key serine nucleophile, Ser241, within the active site of the FAAH enzyme. This covalent modification inactivates the enzyme, preventing it from hydrolyzing its endogenous substrates, most notably the endocannabinoid anandamide (AEA). This leads to an accumulation of AEA and other fatty acid amides, thereby enhancing their signaling effects.
The inhibition by this compound follows a two-step mechanism. Initially, the inhibitor reversibly binds to the FAAH active site. This is followed by a chemical step where the carbamate moiety reacts with Ser241, forming a stable covalent bond and releasing the O-biaryl leaving group.
Quantitative Analysis of Inhibition Potency
The potency of this compound has been characterized by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the experimental conditions, including the source of the enzyme (e.g., rat brain homogenates, human liver microsomes), the substrate used in the assay, pH, and pre-incubation time with the enzyme.
| Parameter | Value | Species/Enzyme Source | Substrate | pH | Pre-incubation Time | Reference |
| IC50 | 4.6 nM | Rat Brain Membranes | [3H]Anandamide | - | - | [1] |
| IC50 | 5 nM | Rat Brain Membranes | - | - | - | |
| IC50 | 3 nM | Human Liver Microsomes | - | - | - | |
| pIC50 | 7.19 ± 0.02 | Rat Brain | Anandamide | 6.0 | 10 min | [2] |
| pIC50 | 7.75 ± 0.06 | Rat Brain | Anandamide | 8.0 | 10 min | [2] |
| Ki | 2.0 ± 0.3 µM | - | Oleamide | - | - | [3] |
| k_inact | 0.0033 ± 0.0003 s⁻¹ | - | Oleamide | - | - | [3] |
| k_inact/Ki | ~0.15 x 10⁶ M⁻¹min⁻¹ | Rat Brain | Anandamide | 6.0 | - | |
| k_inact/Ki | ~1.2 x 10⁶ M⁻¹min⁻¹ | Rat Brain | Anandamide | 8.0 | - |
Experimental Protocols
The characterization of this compound's FAAH inhibition kinetics relies on robust in vitro assays. Below are detailed methodologies for commonly employed fluorometric and radiometric assays.
Fluorometric FAAH Activity Assay
This assay measures the hydrolysis of a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which releases the fluorescent product 7-amino-4-methylcoumarin (AMC) upon cleavage by FAAH.
Materials:
-
Enzyme Source: Rat brain homogenates or cell lines expressing FAAH.
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
Substrate: AAMCA (Arachidonoyl-7-amino-4-methylcoumarin amide).
-
Inhibitor: this compound (URB597).
-
Instrumentation: Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm).
-
96-well black microplates.
Procedure:
-
Enzyme Preparation:
-
For brain homogenates, tissue is homogenized in an ice-cold buffer (e.g., 10 mM Tris-HCl, pH 7.6, containing 1 mM EDTA and 0.32 M sucrose). The homogenate is then centrifuged, and the supernatant or a microsomal fraction is used as the enzyme source.
-
-
Assay Protocol:
-
A reaction mixture is prepared containing the assay buffer and the enzyme preparation.
-
This compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations for the experimental group. A vehicle control (DMSO) is used for the control group.
-
The plate is pre-incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.
-
The enzymatic reaction is initiated by adding the AAMCA substrate to all wells.
-
The fluorescence is measured kinetically over a period of time (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase over time.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Radiometric FAAH Activity Assay
This assay measures the hydrolysis of radiolabeled anandamide (e.g., [³H]anandamide or [¹⁴C]anandamide). The radioactive product (e.g., [³H]ethanolamine or [¹⁴C]ethanolamine) is separated from the unreacted substrate and quantified.
Materials:
-
Enzyme Source: As described for the fluorometric assay.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL fatty acid-free bovine serum albumin (BSA).
-
Substrate: Radiolabeled anandamide (e.g., [³H]anandamide).
-
Inhibitor: this compound (URB597).
-
Instrumentation: Scintillation counter.
-
Reaction tubes.
-
Organic solvents for extraction (e.g., chloroform/methanol).
Procedure:
-
Enzyme Preparation:
-
Prepare the enzyme source as described previously.
-
-
Assay Protocol:
-
In reaction tubes, combine the assay buffer and the enzyme preparation.
-
Add this compound at various concentrations or the vehicle control.
-
Pre-incubate the mixture at 37°C for a defined period.
-
Initiate the reaction by adding the radiolabeled anandamide.
-
Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).
-
Terminate the reaction by adding a cold stop solution, typically a mixture of organic solvents like chloroform/methanol (1:1 v/v).
-
-
Product Separation and Quantification:
-
The addition of the organic solvent mixture facilitates the separation of the lipid-soluble substrate (anandamide) from the water-soluble product (ethanolamine).
-
The mixture is vortexed and centrifuged to separate the aqueous and organic phases.
-
An aliquot of the aqueous phase, containing the radiolabeled ethanolamine, is transferred to a scintillation vial.
-
Scintillation fluid is added, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of product formed is calculated based on the measured radioactivity.
-
The percentage of inhibition and the IC50 value are determined as described for the fluorometric assay.
-
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize the signaling pathway, the experimental workflow for kinetic analysis, and the mechanism of irreversible inhibition.
Caption: FAAH Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for FAAH Inhibition Kinetic Analysis.
Caption: Mechanism of Irreversible Inhibition of FAAH by this compound.
Signaling Pathways Modulated by this compound
By inhibiting FAAH, this compound elevates the levels of anandamide and other N-acylethanolamines (NAEs). The primary consequence of increased anandamide is the enhanced activation of cannabinoid receptors, principally the CB1 and CB2 receptors.
-
CB1 Receptors: Predominantly located in the central nervous system, activation of CB1 receptors by elevated anandamide levels is responsible for the analgesic, anxiolytic, and antidepressant-like effects observed with this compound administration in preclinical models.
-
CB2 Receptors: Primarily found on immune cells, activation of CB2 receptors contributes to the anti-inflammatory effects of FAAH inhibition.
The inhibition of FAAH by this compound provides a powerful pharmacological tool to study the physiological roles of the endocannabinoid system and represents a therapeutic strategy for various disorders, including pain, anxiety, and inflammatory conditions. This guide provides the foundational knowledge for researchers and drug developers working with this important compound.
References
The Structure-Activity Relationship of URB532 and its Analogs: A Technical Guide for FAAH Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of URB532 and its class of O-aryl carbamate inhibitors of Fatty Acid Amide Hydrolase (FAAH). This compound and its analogs are potent, irreversible inhibitors of FAAH, an enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, these compounds elevate endogenous anandamide levels, offering therapeutic potential for a range of neurological and inflammatory disorders. This guide will detail the quantitative SAR data, experimental protocols for synthesis and evaluation, and visualize the key pathways and workflows involved in the study of these inhibitors.
Quantitative Structure-Activity Relationship Data
The inhibitory potency of this compound and its analogs against FAAH is highly dependent on the nature and position of substituents on the biphenyl core. The following table summarizes the in vitro FAAH inhibitory activities (IC50) of a series of cyclohexylcarbamic acid biphenyl esters. The data highlights the importance of electronic and steric factors in the interaction with the FAAH active site.
| Compound | Substituent on Proximal Phenyl Ring | IC50 (nM) for rat brain FAAH |
| URB524 | H | 63 |
| Analog 1 | 4-NO2 | 340 |
| Analog 2 | 4-CN | 280 |
| Analog 3 | 4-OH | 45 |
| Analog 4 | 4-OCH3 | 120 |
| Analog 5 | 4-Cl | 90 |
| Analog 6 | 2-NO2 | 4830 |
| Analog 7 | 2-OH | 227 |
| URB597 | 3'-carbamoyl | 4.6 |
Experimental Protocols
General Synthesis of Cyclohexylcarbamic Acid Biphenyl Esters (this compound Analogs)
The synthesis of this compound and its analogs generally involves the reaction of a substituted biphenyl-3-ol with cyclohexyl isocyanate. The substituted biphenyl-3-ols can be prepared via Suzuki coupling of a suitably substituted phenylboronic acid with a halo-substituted phenol.
Step 1: Suzuki Coupling to form Substituted Biphenyl-3-ols
A mixture of a substituted phenylboronic acid (1.2 equivalents), a halo-substituted phenol (1 equivalent), palladium(II) acetate (0.05 equivalents), and a suitable phosphine ligand in a solvent system such as toluene and water with a base (e.g., potassium carbonate) is heated under an inert atmosphere. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired substituted biphenyl-3-ol.
Step 2: Carbamoylation to form the Final Product
To a solution of the substituted biphenyl-3-ol (1 equivalent) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere, cyclohexyl isocyanate (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to afford the final cyclohexylcarbamic acid biphenyl ester.
In Vitro Fluorometric FAAH Inhibition Assay
The inhibitory activity of the synthesized compounds against FAAH is determined using a fluorometric assay based on the hydrolysis of a fluorogenic substrate by the enzyme.[1][2][3][4][5]
Principle:
FAAH catalyzes the hydrolysis of a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to produce the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is directly proportional to the FAAH activity. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Rat brain homogenate (as a source of FAAH)
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) substrate
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)
Procedure:
-
Enzyme Preparation: Rat brain tissue is homogenized in ice-cold FAAH assay buffer. The homogenate is centrifuged, and the supernatant containing the enzyme is collected.
-
Assay Setup: In a 96-well microplate, the reaction mixture is prepared containing the FAAH assay buffer and the rat brain homogenate.
-
Inhibitor Addition: The test compounds are added to the wells at various concentrations. A control group with no inhibitor is also included.
-
Pre-incubation: The plate is incubated for a specific period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the AAMCA substrate to all wells.
-
Fluorescence Measurement: The fluorescence is measured kinetically over a period of time (e.g., 30 minutes) at 37°C using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve. The IC50 value (the concentration of inhibitor that causes 50% inhibition of FAAH activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving FAAH and a typical experimental workflow for the evaluation of this compound analogs.
Conclusion
The O-aryl carbamate scaffold of this compound represents a critical pharmacophore for the irreversible inhibition of FAAH. The structure-activity relationship studies demonstrate that potency can be finely tuned by strategic placement of substituents on the biphenyl core. Small, polar groups at the para position of the proximal phenyl ring and a carbamoyl group at the 3' position of the distal ring are key for high inhibitory activity. The detailed experimental protocols provided herein offer a foundation for the synthesis and evaluation of novel FAAH inhibitors. The continued investigation of this chemical class holds promise for the development of new therapeutics for a variety of human diseases.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to In Vivo Methods for Assessing URB532 Target Engagement
This technical guide provides a comprehensive overview of the principal in vivo methods used to assess the target engagement of this compound, a well-characterized inhibitor of Fatty Acid Amide Hydrolase (FAAH). Effective evaluation of target engagement is critical in the development of FAAH inhibitors for therapeutic applications, ensuring that the compound interacts with its intended molecular target in a living organism to the desired extent. This document details key experimental protocols, presents quantitative data in structured tables, and includes diagrams to illustrate signaling pathways and experimental workflows.
Introduction to this compound and FAAH
This compound, also known as URB597, is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is an intracellular serine hydrolase responsible for the degradation of a class of bioactive lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA)[1][2]. By inhibiting FAAH, this compound increases the endogenous levels of these signaling lipids, thereby potentiating their effects on various physiological processes, including pain, inflammation, and anxiety[1][3]. Verifying that this compound effectively engages and inhibits FAAH in vivo is a crucial step in preclinical and clinical development.
Core Methodologies for Assessing Target Engagement
Several robust methods are employed to determine the extent of this compound's engagement with FAAH in vivo. These techniques can be broadly categorized into direct and indirect measures of target interaction.
Ex Vivo FAAH Activity Assay
This is the most common method to directly quantify the inhibition of FAAH activity in tissues following in vivo administration of this compound. The principle involves treating an animal with this compound, sacrificing the animal at a specific time point, collecting the tissue of interest (e.g., brain, liver), and then measuring the FAAH activity in tissue homogenates ex vivo.
Experimental Protocol:
-
Animal Dosing: Administer this compound to rodents (e.g., mice or rats) via a relevant route, such as intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.) injection. A vehicle-treated control group is essential. Doses can range from 0.1 to 30 mg/kg depending on the experimental goals[4].
-
Tissue Collection: At a predetermined time after dosing (e.g., 30 minutes to 24 hours), euthanize the animals and rapidly dissect the tissues of interest (e.g., hippocampus, cortex, cerebellum, liver). Tissues should be immediately frozen on dry ice or in liquid nitrogen and stored at -80°C until analysis.
-
Tissue Homogenization: Homogenize the frozen tissue in an appropriate buffer (e.g., Tris-HCl with EDTA) on ice.
-
Protein Quantification: Determine the total protein concentration in the homogenate using a standard method like the BCA assay.
-
FAAH Activity Measurement: The FAAH activity is typically measured by monitoring the hydrolysis of a radiolabeled substrate, such as [³H]anandamide.
-
Incubate a known amount of protein homogenate (e.g., 300 µg) with a reaction mixture containing [³H]anandamide and unlabeled anandamide at 37°C for a set time (e.g., 15-30 minutes).
-
The reaction is terminated by adding a mixture of chloroform and methanol to separate the lipid and aqueous phases.
-
The hydrolysis of [³H]anandamide by FAAH releases [³H]ethanolamine, which is water-soluble and partitions into the aqueous phase.
-
The radioactivity in the aqueous phase is quantified using liquid scintillation counting.
-
-
Data Analysis: FAAH activity is expressed as the rate of substrate hydrolysis per milligram of protein per unit of time. The percentage of FAAH inhibition in the this compound-treated group is calculated relative to the vehicle-treated control group.
A non-radioactive, fluorescence-based assay can also be used, which employs a fluorogenic FAAH substrate like arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA). FAAH-mediated hydrolysis of AAMCA releases the highly fluorescent 7-amino, 4-methyl coumarin (AMC), which can be monitored continuously with a fluorometer.
Quantification of Endogenous FAAH Substrates
An indirect but highly relevant method for assessing target engagement is to measure the downstream pharmacodynamic effect of FAAH inhibition, which is the elevation of its endogenous substrates. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this analysis.
Experimental Protocol:
-
Animal Dosing and Tissue Collection: Follow the same procedures as for the ex vivo FAAH activity assay (steps 1 and 2).
-
Lipid Extraction: Homogenize the tissues and extract the lipids using an organic solvent system (e.g., chloroform/methanol/water).
-
Sample Analysis by LC-MS:
-
The lipid extract is analyzed by LC-MS to separate and quantify anandamide, OEA, and PEA.
-
Isotope-labeled internal standards are typically added during the extraction process for accurate quantification.
-
-
Data Analysis: The levels of FAAH substrates in the tissues of this compound-treated animals are compared to those in vehicle-treated controls. A significant increase in these substrates indicates successful target engagement.
Autoradiography of FAAH Activity
This imaging technique provides a neuroanatomical map of FAAH activity and its inhibition by this compound within the brain.
Experimental Protocol:
-
Animal Dosing: Administer this compound or vehicle to the animals.
-
Radiotracer Administration: After a suitable pre-treatment time, administer [³H]anandamide intravenously.
-
Brain Collection and Sectioning: After a defined period (e.g., 30 minutes) to allow for metabolism and trapping of the radiolabel, euthanize the animal and remove the brain. The brain is then frozen and sliced into thin sections using a cryostat.
-
Autoradiography: The brain sections are exposed to a phosphor imaging plate or autoradiographic film. The resulting image shows the regional distribution of radioactivity. In FAAH-rich regions, [³H]anandamide is hydrolyzed to [³H]arachidonic acid, which is then trapped in membrane phospholipids, leading to a strong signal. Inhibition of FAAH by this compound will reduce this signal.
-
Image Analysis: The density of the autoradiographic signal in different brain regions is quantified and compared between this compound-treated and vehicle-treated animals to determine the regional extent of FAAH inhibition.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive in vivo imaging technique that can be used to quantify target engagement in the living brain. This requires the development of a specific PET radioligand that binds to FAAH.
Experimental Protocol:
-
Radioligand Synthesis: A suitable FAAH inhibitor is labeled with a positron-emitting isotope, such as carbon-11 or fluorine-18.
-
Animal Preparation: The animal is anesthetized and placed in a PET scanner.
-
Baseline Scan: The radioligand is injected intravenously, and a baseline PET scan is acquired to measure the initial binding of the tracer to FAAH in the brain.
-
This compound Administration: The animal is then treated with a non-radiolabeled dose of this compound.
-
Post-Dose Scan: A second PET scan is performed to measure the displacement of the radioligand by this compound.
-
Data Analysis: The reduction in the radioligand's binding potential after this compound administration is calculated to determine the percentage of FAAH occupancy by the drug. This method allows for the determination of target engagement in real-time and in a longitudinal manner within the same subject.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies assessing this compound target engagement.
Table 1: Ex Vivo FAAH Inhibition by this compound in Rodent Brain
| Species | Dose (mg/kg) | Route | Time Post-Dose | Brain Region | % FAAH Inhibition | Reference |
| Mouse | 0.3 | i.p. | 1 hr | Whole Brain | ~95% | |
| Mouse | 1 | i.p. | 1 hr | Whole Brain | ~98% | |
| Rat | 0.3 | i.p. | 4 hr | Prefrontal Cortex | ~90% | |
| Rat | 10 | p.o. | Not Specified | Hippocampus | >95% |
Table 2: Elevation of Endogenous Anandamide (AEA) Levels by this compound in Rodent Brain
| Species | Dose (mg/kg) | Route | Time Post-Dose | Brain Region | Fold Increase in AEA | Reference |
| Mouse | 0.5 | i.p. | 0.5 hr | Hippocampus | ~10-fold | |
| Mouse | 0.5 | i.p. | 4 hr | Hippocampus | ~5-fold | |
| Rat | 0.3 | i.p. | 4 hr | Prefrontal Cortex | ~2-fold | |
| Rat | 10 | Not Specified | Not Specified | Not Specified | >15-fold |
Diagrams of Pathways and Workflows
Signaling Pathway
Caption: FAAH signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the ex vivo FAAH activity assay.
Conclusion
The assessment of this compound target engagement in vivo is achievable through a variety of well-established methods. The choice of technique depends on the specific research question, available resources, and the desired level of detail—from whole-tissue biochemical assays to high-resolution regional brain imaging. Ex vivo FAAH activity assays and the measurement of endogenous substrate levels are foundational, cost-effective methods for confirming target engagement and its pharmacodynamic consequences. For more detailed spatial information, autoradiography offers valuable insights into regional inhibition patterns. PET imaging represents the most advanced, non-invasive approach, allowing for longitudinal studies of target occupancy in living subjects. A multi-pronged approach, combining direct and indirect measures, will provide the most comprehensive and robust assessment of this compound target engagement in vivo.
References
- 1. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevation of Endogenous Anandamide Impairs LTP, Learning and Memory through CB1 Receptor Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Direct Effects of URB532 on Anandamide and Other Endocannabinoid Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the direct pharmacological effects of URB532, also widely known as URB597, a selective inhibitor of fatty acid amide hydrolase (FAAH). The primary focus is on its impact on the endogenous cannabinoid anandamide (AEA) and other related endocannabinoids. This document synthesizes quantitative data from preclinical studies, details common experimental methodologies for assessing endocannabinoid levels, and illustrates the key signaling pathways involved. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes. Anandamide (AEA), a key endocannabinoid, has its signaling terminated through enzymatic hydrolysis by fatty acid amide hydrolase (FAAH). Inhibition of FAAH represents a promising therapeutic strategy to enhance endogenous anandamide signaling, thereby avoiding the psychotropic side effects associated with direct cannabinoid receptor agonists. This compound (URB597) is a potent and selective inhibitor of FAAH that has been extensively studied for its therapeutic potential. This guide elucidates the direct consequences of this compound administration on the levels of anandamide and other endocannabinoid-like molecules.
Mechanism of Action of this compound
This compound acts as an irreversible inhibitor of FAAH.[1] It covalently carbamylates the active site serine nucleophile (Ser241) of FAAH, rendering the enzyme inactive.[2] This inhibition of FAAH leads to a significant and sustained increase in the concentration of its primary substrate, anandamide, in various tissues, including the brain.[3][4]
Selectivity Profile
This compound exhibits high selectivity for FAAH in the central nervous system.[5] However, studies have indicated that it can inhibit other serine hydrolases, such as carboxylesterases, in peripheral tissues like the liver. This off-target activity is an important consideration in the overall pharmacological profile of the compound. In contrast, this compound does not significantly affect the levels of 2-arachidonoylglycerol (2-AG), another major endocannabinoid, which is primarily degraded by monoacylglycerol lipase (MAGL).
Quantitative Effects on Endocannabinoid Levels
The administration of this compound leads to a dose-dependent and time-dependent increase in anandamide levels in the brain and peripheral tissues. The following tables summarize the quantitative data from various preclinical studies.
Table 1: Effects of this compound on Brain Anandamide (AEA) Levels
| Species | Dose | Route of Administration | Brain Region | Fold Increase in AEA | Time Point | Reference |
| Rat | 0.1 mg/kg | i.p. | Hippocampus, PFC | Accumulation of AEA | - | |
| Rat | 0.3 mg/kg | i.p. | Brain | Dose-dependent increase | - | |
| Rat | 3 mg/kg | s.c. | Brain | 5.6-fold | 3h 25min | |
| Mouse | 0.5 mg/kg | i.p. | Hippocampus, Neocortex | Significant increase | 0.5h, 4h | |
| Monkey | 0.3 mg/kg | i.v. | Midbrain, Putamen, NAc, PFC, Thalamus, Amygdala, Hippocampus | Significant increase | - |
PFC: Prefrontal Cortex, NAc: Nucleus Accumbens
Table 2: Effects of this compound on Other Endocannabinoids and Related Lipids in the Brain
| Species | Dose | Route of Administration | Analyte | Effect | Brain Region | Reference |
| Rat | 3 mg/kg | s.c. | 2-AG | No significant change | Brain | |
| Rat | 3 mg/kg | s.c. | OEA | 9.1-fold increase | Brain | |
| Rat | 3 mg/kg | s.c. | PEA | 8.7-fold increase | Brain | |
| Monkey | 0.3 mg/kg | i.v. | 2-AG | Marked decrease | Multiple regions | |
| Monkey | 0.3 mg/kg | i.v. | OEA | Significant increase | Multiple regions |
2-AG: 2-arachidonoylglycerol, OEA: Oleoylethanolamide, PEA: Palmitoylethanolamide
Experimental Protocols
Quantification of Endocannabinoids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general procedure for the extraction and quantification of endocannabinoids from brain tissue.
4.1.1. Tissue Homogenization and Lipid Extraction
-
Excise brain tissue rapidly and freeze immediately in liquid nitrogen to prevent ex vivo changes in endocannabinoid levels.
-
Weigh the frozen tissue and homogenize in a solution of chloroform/methanol/Tris-HCl 50 mM (pH 7.4) (2:1:1, v/v/v) containing deuterated internal standards (e.g., AEA-d8, 2-AG-d8).
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
4.1.2. LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic analytes.
-
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Ionization Source: Electrospray ionization (ESI).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard (e.g., for AEA: m/z 348.3 → 62.1).
-
FAAH Activity Assay
This protocol describes a method to measure FAAH activity in brain homogenates.
-
Prepare brain tissue homogenates in a suitable buffer (e.g., 50 mM Tris-HCl, pH 9.0).
-
Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).
-
Pre-incubate the homogenate with either vehicle or varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a fluorescent or radiolabeled FAAH substrate (e.g., [³H]anandamide or arachidonoyl-7-amino-4-methylcoumarin amide).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding an organic solvent (e.g., chloroform/methanol).
-
Separate the product from the substrate using liquid-liquid extraction or chromatography.
-
Quantify the amount of product formed using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
-
Calculate the percentage of FAAH inhibition relative to the vehicle-treated control.
Signaling Pathways and Visualizations
The elevation of anandamide levels by this compound primarily enhances signaling through the cannabinoid receptor 1 (CB1). The following diagrams illustrate the mechanism of this compound action and the subsequent downstream signaling cascade.
Caption: Mechanism of this compound action on anandamide metabolism.
Caption: Downstream signaling cascade of CB1 receptor activation.
Caption: General experimental workflow for assessing this compound effects.
Conclusion
This compound is a powerful pharmacological tool and a potential therapeutic agent that selectively elevates endogenous anandamide levels through the inhibition of FAAH. This leads to enhanced activation of CB1 receptors and subsequent modulation of downstream signaling pathways. The quantitative data clearly demonstrate a significant and selective increase in anandamide and other N-acylethanolamines, with minimal direct impact on 2-AG levels in the brain. The detailed experimental protocols provided herein offer a foundation for researchers to accurately assess the effects of this compound and similar compounds. A thorough understanding of the direct effects of this compound is paramount for its continued investigation in various pathological conditions.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Brain Penetrance and Distribution of URB532 in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
URB532, a carbamate derivative, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound elevates the endogenous levels of anandamide in the brain, thereby potentiating its signaling through cannabinoid receptors, primarily CB1. This mechanism of action has generated significant interest in this compound and its close analog, URB597, as potential therapeutic agents for a range of neurological and psychiatric disorders, including anxiety, depression, and pain.
A critical aspect of developing centrally acting drugs is to thoroughly characterize their ability to cross the blood-brain barrier (BBB) and distribute within the brain. This technical guide provides a comprehensive overview of the methodologies used to assess the brain penetrance and distribution of this compound in rodent models. While direct quantitative data for this compound distribution is still emerging, this guide leverages available data on its pharmacodynamic effects, such as changes in brain anandamide levels, as a key indicator of its central activity.
This document details established experimental protocols, presents available quantitative data in a structured format, and provides visualizations of key experimental workflows and the underlying signaling pathway.
Data Presentation: Quantitative Analysis of this compound's Effects in the Brain
The following tables summarize the quantitative data on the effects of URB597, a close analog of this compound, on anandamide (AEA) levels in the plasma and various brain regions of rats. This data provides strong evidence of the compound's ability to penetrate the brain and exert its pharmacological effect.
Table 1: Effect of URB597 on Anandamide (AEA) Levels in Rat Plasma and Brain [1][2]
| Time Point | Treatment | Plasma AEA (% of Vehicle) | Brain AEA (% of Vehicle) |
| 60 min | URB597 (10 mg/kg, i.p.) | ~250% | ~150% |
| 240 min | URB597 (10 mg/kg, i.p.) | ~300% | ~350% |
Table 2: Regional Brain Distribution of Anandamide (AEA) Increase Following URB597 Administration in Rats [3][4]
| Brain Region | AEA Concentration Increase after URB597 |
| Mesencephalon | Significant Increase |
| Thalamus | Significant Increase |
| Hypothalamus | Significant Increase |
Table 3: In Vivo Microdialysis of Anandamide (AEA) in the Nucleus Accumbens of Rats Following URB597 Administration [5]
| Time Post-Administration | Dialysate AEA Levels (% of Baseline) |
| 15 min | Significantly Elevated |
| 90 min | Significantly Elevated |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the brain penetrance and distribution of this compound.
In Situ Brain Perfusion in Rats
This technique allows for the precise measurement of the rate of drug transport across the blood-brain barrier, independent of systemic clearance.
Protocol:
-
Animal Preparation: Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.).
-
Surgical Procedure:
-
Expose the common carotid arteries.
-
Ligate the external carotid arteries.
-
Cannulate the common carotid arteries with polyethylene tubing.
-
-
Perfusion:
-
Initiate perfusion with a warmed (37°C), oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) buffer to wash out the cerebral vasculature.
-
Switch to the perfusion fluid containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose).
-
Perfuse for a short, defined period (e.g., 30-60 seconds).
-
-
Sample Collection and Analysis:
-
Decapitate the rat and rapidly remove the brain.
-
Dissect specific brain regions of interest.
-
Homogenize the brain tissue samples.
-
Analyze the concentration of this compound in the brain homogenates using a validated LC-MS/MS method.
-
Determine the concentration of the vascular marker to correct for the amount of drug remaining in the cerebral vasculature.
-
In Vivo Brain Microdialysis in Mice
This technique allows for the continuous sampling of the unbound drug concentration in the brain's extracellular fluid (ECF) in freely moving animals, providing a dynamic measure of brain exposure.
Protocol:
-
Guide Cannula Implantation:
-
Anesthetize a male C57BL/6 mouse (25-30g) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
-
Perfusion and Sampling:
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) before and after systemic administration of this compound (e.g., i.p. injection).
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the dialysate samples using a highly sensitive LC-MS/MS method.
-
Brain and Plasma Sample Collection for Pharmacokinetic Analysis
This protocol describes the collection of tissue samples for determining the time course of this compound concentrations in the brain and plasma.
Protocol:
-
Drug Administration: Administer this compound to a cohort of rodents (rats or mice) via the desired route (e.g., intraperitoneal, oral).
-
Sample Collection:
-
At predetermined time points post-administration, anesthetize a subset of animals.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Immediately perfuse the brain with ice-cold saline to remove intravascular blood.
-
Rapidly excise the brain and dissect specific regions if required.
-
-
Sample Processing:
-
Centrifuge the blood to obtain plasma.
-
Homogenize the brain tissue samples.
-
-
Quantification:
-
Analyze the concentrations of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
LC-MS/MS Quantification of this compound
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in biological matrices.
Protocol Outline:
-
Sample Preparation:
-
Perform protein precipitation of plasma or brain homogenate samples with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor-to-product ion transitions for this compound and the internal standard to ensure selectivity and sensitivity.
-
-
Quantification:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Mandatory Visualizations
Signaling Pathway of FAAH Inhibition by this compound
Experimental Workflow for Assessing Brain Penetrance
Logical Relationship of Brain Penetrance Techniques
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 3. Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasp-pain.org [iasp-pain.org]
- 5. Characterization of the Effects of Reuptake and Hydrolysis Inhibition on Interstitial Endocannabinoid Levels in the Brain: An in Vivo Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]
Screening for URB532 off-target effects and selectivity against other enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
URB532 is a well-characterized inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid signaling pathway. As with any pharmacological agent, a thorough understanding of its selectivity and potential off-target effects is crucial for accurate interpretation of research findings and for assessing its therapeutic potential. This technical guide provides an in-depth overview of the methodologies used to screen for this compound off-target effects and to determine its selectivity against other enzymes, particularly other serine hydrolases. This document outlines detailed experimental protocols, presents available data in a structured format, and utilizes pathway and workflow diagrams to facilitate comprehension.
Introduction to this compound and FAAH
This compound is a carbamate-based inhibitor that covalently modifies the active site serine of FAAH, leading to its inactivation. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), thereby terminating its signaling. By inhibiting FAAH, this compound elevates endogenous levels of AEA, which in turn modulates various physiological processes, including pain, inflammation, and anxiety. Given the presence of numerous other serine hydrolases in the proteome, assessing the selectivity of this compound is paramount to ensure that its observed biological effects are attributable to the inhibition of FAAH and not to interactions with other unintended targets.
The Endocannabinoid Signaling Pathway
The endocannabinoid system (ECS) is a complex lipid signaling network that plays a crucial role in maintaining homeostasis. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), and the enzymes responsible for their synthesis and degradation. FAAH is the principal catabolic enzyme for AEA.
Screening for Off-Target Effects and Selectivity
To ascertain the specificity of this compound, it is essential to screen its activity against a panel of other enzymes, particularly those that share mechanistic similarities with FAAH, such as other serine hydrolases. The primary methods for this assessment are direct enzyme inhibition assays and competitive activity-based protein profiling (ABPP).
Data Presentation: this compound Selectivity Profile
While comprehensive public data on a wide off-target panel for this compound is limited, the table below is structured to present such data, with representative values for closely related compounds where specific this compound data is unavailable. Researchers are encouraged to populate this table with their own experimental findings.
| Enzyme Target | Enzyme Class | This compound IC50 / Ki | Selectivity vs. FAAH | Reference |
| FAAH (human) | Serine Hydrolase | ~5 nM (IC50) | - | [1][2] |
| MAGL (human) | Serine Hydrolase | >10,000 nM (IC50) | >2000-fold | Hypothetical |
| Trypsin | Serine Protease | >10,000 nM (IC50) | >2000-fold | Hypothetical |
| Chymotrypsin | Serine Protease | >10,000 nM (IC50) | >2000-fold | Hypothetical |
| Elastase | Serine Protease | >10,000 nM (IC50) | >2000-fold | Hypothetical |
| Acetylcholinesterase | Serine Hydrolase | >10,000 nM (IC50) | >2000-fold | Hypothetical |
| Butyrylcholinesterase | Serine Hydrolase | >10,000 nM (IC50) | >2000-fold | Hypothetical |
Note: Hypothetical values are included for illustrative purposes and should be replaced with experimental data.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity. The following sections provide step-by-step protocols for key experiments.
Fluorometric FAAH Inhibition Assay
This assay quantifies the inhibitory potency of this compound on FAAH activity by measuring the hydrolysis of a fluorogenic substrate.
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
This compound (test inhibitor)
-
Control inhibitor (e.g., JZL 195)
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of FAAH in cold FAAH Assay Buffer.
-
Compound Dilution: Prepare a serial dilution of this compound and the control inhibitor in DMSO, followed by a further dilution in FAAH Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
FAAH Assay Buffer
-
Diluted this compound, control inhibitor, or vehicle (DMSO)
-
FAAH enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the FAAH substrate to each well to start the reaction.
-
Measurement: Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for 10-60 minutes at 37°C.[3][4]
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemical proteomic technique used to assess the selectivity of an inhibitor across a wide range of enzymes in a complex biological sample.[5]
Materials:
-
Cell or tissue proteome (e.g., brain homogenate)
-
This compound (test inhibitor)
-
Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., FP-Rhodamine for gel-based analysis or FP-Biotin for mass spectrometry)
-
SDS-PAGE gels and imaging system (for gel-based ABPP)
-
Streptavidin beads, trypsin, and LC-MS/MS instrumentation (for MS-based ABPP)
Procedure:
-
Proteome Preparation: Prepare a cell or tissue lysate at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: Add the activity-based probe to the proteome and incubate for another 30 minutes at room temperature. The probe will covalently label the active sites of serine hydrolases that are not blocked by this compound.
-
Analysis:
-
Gel-Based: Quench the reaction with SDS-loading buffer, separate the proteins by SDS-PAGE, and visualize the labeled enzymes using a fluorescence gel scanner. A decrease in fluorescence intensity for a particular band in the presence of this compound indicates inhibition.
-
Mass Spectrometry-Based: For biotinylated probes, enrich the labeled proteins using streptavidin beads, perform on-bead tryptic digestion, and analyze the resulting peptides by LC-MS/MS to identify and quantify the targeted enzymes.
-
Conclusion
The comprehensive assessment of off-target effects and selectivity is a critical component of the preclinical characterization of any enzyme inhibitor. For this compound, a combination of direct enzymatic assays and competitive activity-based protein profiling provides a robust framework for defining its specificity for FAAH. The methodologies and data structures presented in this guide are intended to provide researchers with the necessary tools to rigorously evaluate the selectivity profile of this compound and similar compounds, thereby ensuring the validity of their research and advancing the potential for targeted therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on URB532 for Preclinical Pain Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational preclinical research on URB532 (also known as URB597), a selective inhibitor of fatty acid amide hydrolase (FAAH). By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide and other fatty acid amides, thereby modulating the endocannabinoid system to produce analgesic effects. This document synthesizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying mechanisms and workflows.
Mechanism of Action: Enhancing Endocannabinoid Signaling
This compound's primary mechanism of action is the irreversible inhibition of the FAAH enzyme. This enzyme is responsible for the degradation of the endocannabinoid anandamide (AEA). By blocking FAAH, this compound leads to an accumulation of AEA, which can then activate cannabinoid receptors, primarily CB1 and CB2, in pain pathways. This enhanced activation of cannabinoid receptors ultimately results in the attenuation of pain signaling.[1][2][3]
Quantitative Data from Preclinical Pain Models
The analgesic efficacy of this compound has been evaluated in various preclinical models of inflammatory and neuropathic pain. The following tables summarize the key quantitative findings from these studies.
Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
The CFA model induces a persistent inflammatory state, characterized by thermal hyperalgesia and mechanical allodynia.
Table 1: Effect of URB597 on Mechanical Allodynia in the CFA Model in Rats [1]
| Treatment Group | Dose (mg/kg, i.p.) | Pre-CFA Paw Withdrawal Threshold (g) | 24-48h Post-CFA Paw Withdrawal Threshold (g) | Peak Effect Post-URB597 (g) |
| Vehicle | - | 14.3 ± 0.2 | 1.4 ± 0.2 | No significant change |
| URB597 | 0.03 | 14.3 ± 0.2 | 1.4 ± 0.2 | ~4.0 |
| URB597 | 0.1 | 14.3 ± 0.2 | 1.4 ± 0.2 | ~6.5 |
| URB597 | 0.3 | 14.3 ± 0.2 | 1.4 ± 0.2 | ~8.0 |
Table 2: Effect of URB597 on Thermal Hyperalgesia in the CFA Model in Rats [1]
| Treatment Group | Dose (mg/kg, i.p.) | Pre-CFA Paw Withdrawal Latency (s) | 24-48h Post-CFA Paw Withdrawal Latency (s) | Peak Effect Post-URB597 (s) |
| Vehicle | - | 12.8 ± 0.6 | 4.3 ± 0.3 | No significant change |
| URB597 | 0.3 | 12.8 ± 0.6 | 4.3 ± 0.3 | ~8.5 |
Table 3: Reversal of URB597-Induced Analgesia by Cannabinoid Receptor Antagonists in the CFA Model in Rats
| Treatment Group | Dose (mg/kg, i.p.) | % Reversal of Mechanical Allodynia | % Reversal of Thermal Hyperalgesia |
| URB597 + AM251 (CB1 Antagonist) | 0.3 + 1 | Partial | Partial |
| URB597 + SR144528 (CB2 Antagonist) | 0.3 + 1 | Partial | Partial |
| URB597 + AM251 + SR144528 | 0.3 + 1 + 1 | Complete | Complete |
Neuropathic Pain: Chronic Constriction Injury (CCI) Model
The CCI model is induced by loose ligation of the sciatic nerve, leading to chronic neuropathic pain symptoms. Notably, the analgesic effects of URB597 in this model are more pronounced with repeated administration.
Table 4: Effect of Repeated Oral Administration of URB597 on Thermal Hyperalgesia in the CCI Model in Mice
| Treatment Group | Dose (mg/kg, p.o., once daily for 4 days) | Paw Withdrawal Latency (s) - Day 7 Post-CCI |
| Vehicle | - | ~4.5 |
| URB597 | 1 | ~5.0 |
| URB597 | 10 | ~8.0 |
| URB597 | 50 | ~9.5 |
Table 5: Effect of Repeated Oral Administration of URB597 on Mechanical Allodynia in the CCI Model in Mice
| Treatment Group | Dose (mg/kg, p.o., once daily for 4 days) | Paw Withdrawal Threshold (g) - Day 7 Post-CCI |
| Vehicle | - | ~0.4 |
| URB597 | 1 | ~0.6 |
| URB597 | 10 | ~1.0 |
| URB597 | 50 | ~1.2 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) Injection
-
Animal Model: Male Sprague-Dawley rats (160-200g).
-
Induction of Inflammation: A single subcutaneous injection of 0.15 ml of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the left hind paw under brief isoflurane anesthesia.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the paw.
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus. The paw withdrawal latency (PWL) is measured in response to a radiant heat source applied to the plantar surface of the paw.
-
-
Drug Administration: URB597 is dissolved in a vehicle of 5% Tween 80, 5% polyethylene glycol, and saline. It is administered via intraperitoneal (i.p.) injection at the doses specified in the tables. Behavioral testing is conducted at various time points post-injection (e.g., 0.5, 1, 2, 4, 6 hours).
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
-
Animal Model: Male CD1 mice.
-
Induction of Neuropathy: The right sciatic nerve is exposed at the level of the thigh. Four loose ligatures are tied around the nerve.
-
Behavioral Testing:
-
Thermal Hyperalgesia: Measured using a plantar test. The latency to paw withdrawal from a radiant heat source is recorded.
-
Mechanical Allodynia: Assessed using an electronic von Frey apparatus. The force required to elicit a paw withdrawal is measured.
-
-
Drug Administration: URB597 is administered orally (p.o.) once daily for four consecutive days, starting on day 4 after CCI surgery. Behavioral assessments are performed on day 7, two hours after the last drug administration.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for preclinical pain studies involving this compound.
Conclusion
The foundational preclinical research on this compound robustly demonstrates its analgesic potential in models of inflammatory and neuropathic pain. The mechanism of action, centered on the inhibition of FAAH and subsequent enhancement of endocannabinoid signaling, is well-supported by data showing the reversal of its effects by cannabinoid receptor antagonists. The quantitative data presented in this guide provide a clear basis for understanding the dose-dependent efficacy of this compound and for designing future studies. The detailed experimental protocols offer a practical resource for researchers aiming to replicate or build upon this foundational work in the development of novel pain therapeutics.
References
An In-depth Technical Guide to the Neuroprotective Properties of URB597 in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
URB597, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), has emerged as a promising neuroprotective agent with therapeutic potential across a range of neurological disorders. By preventing the degradation of the endocannabinoid anandamide (AEA), URB597 enhances endogenous cannabinoid signaling, thereby modulating key pathological processes such as excitotoxicity, neuroinflammation, and apoptosis. This technical guide provides a comprehensive overview of the neuroprotective properties of URB597, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for the methodologies cited. Visualizations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of its therapeutic potential.
Introduction to URB597 and its Mechanism of Action
URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester), also known as KDS-4103, is a well-characterized inhibitor of fatty acid amide hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the intracellular hydrolysis of the endocannabinoid N-arachidonoylethanolamine, more commonly known as anandamide (AEA).[2] By inhibiting FAAH, URB597 effectively increases the synaptic levels of AEA, thereby potentiating its effects at cannabinoid receptors, primarily the CB1 and CB2 receptors.[1] This enhancement of the endogenous cannabinoid system is the cornerstone of URB597's neuroprotective effects. The compound exhibits high potency and selectivity for FAAH, with minimal off-target activity.[1][2]
The neuroprotective actions of URB597 are multifaceted and stem from the diverse roles of the endocannabinoid system in the central nervous system. These include:
-
Reduction of Excitotoxicity: Enhanced AEA signaling can suppress the release of excitatory neurotransmitters like glutamate, thereby mitigating the neuronal damage caused by overstimulation of glutamate receptors.
-
Anti-inflammatory Effects: Activation of CB2 receptors, predominantly found on immune cells including microglia, leads to a reduction in the production and release of pro-inflammatory cytokines.
-
Anti-apoptotic Effects: The endocannabinoid system can modulate cellular signaling pathways that regulate programmed cell death, promoting neuronal survival.
Quantitative Data on URB597 Efficacy
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of URB597.
Table 1: In Vitro and In Vivo FAAH Inhibition by URB597
| Parameter | Species/System | Value | Reference |
| IC50 (FAAH activity) | Rat brain membranes | 5 nM | |
| IC50 (FAAH activity) | Human liver microsomes | 3 nM | |
| IC50 (FAAH activity) | Intact neurons | 0.5 nM | |
| ID50 (FAAH activity) | Rat brain (i.p. admin) | 0.15 mg/kg |
Table 2: Neuroprotective Effects of URB597 in Preclinical Models of Neurological Disorders
| Neurological Disorder Model | Animal Model | URB597 Dose | Key Quantitative Outcome | Reference |
| Vascular Dementia (BCCAO) | Rat | 0.3 mg/kg, i.p. | Reversal of CCH-induced downregulation of BDNF and TrkB expression. | |
| Suppression of CCH-induced neuronal apoptosis (cleaved caspase-3 & PARP). | ||||
| Optic Nerve Axotomy | Rat (young) | 0.3 mg/kg/day, i.p. | Increased retinal ganglion cell (RGC) survival at 1 and 2 weeks post-axotomy. | |
| Significant increase in retinal AEA levels at 2 weeks post-axotomy. | ||||
| Excitotoxicity (Quinolinic Acid) | Rat cortical slices | 1 µM | Prevention of QUIN-induced loss of mitochondrial function/cell viability. | |
| Reduction of QUIN-induced lipid peroxidation. | ||||
| Alzheimer's Disease | Tg2576 mice | Not Specified | Reduction in the number and area of amyloid plaques. | |
| Restoration of autophagy markers (BECN1, ATG7, LC3). |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of URB597 are mediated by a complex interplay of signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow for evaluating neuroprotection.
Caption: URB597 inhibits FAAH, leading to increased AEA levels and neuroprotection.
Caption: Downstream signaling cascades activated by URB597-mediated endocannabinoid enhancement.
Caption: A generalized experimental workflow for assessing the neuroprotective effects of URB597.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of URB597's neuroprotective properties.
Bilateral Common Carotid Artery Occlusion (BCCAO) in Rats
This protocol establishes a model of chronic cerebral hypoperfusion, relevant to vascular dementia.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Intraperitoneal injection of chloral hydrate (300 mg/kg) or isoflurane inhalation.
-
Surgical Procedure:
-
Make a midline cervical incision to expose the trachea and surrounding muscles.
-
Carefully dissect to isolate both common carotid arteries, avoiding damage to the vagus nerve.
-
Ligate each common carotid artery permanently with a 4-0 silk suture.
-
Suture the incision and allow the animal to recover with appropriate post-operative care, including analgesics.
-
-
URB597 Administration: As an example, URB597 (0.3 mg/kg) or vehicle is administered intraperitoneally once daily for a specified period following BCCAO.
Optic Nerve Axotomy in Rats
This protocol models traumatic optic neuropathy and retinal ganglion cell degeneration.
-
Animal Model: Adult male Brown Norway or Sprague-Dawley rats.
-
Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane inhalation.
-
Surgical Procedure:
-
Make a small incision in the superior conjunctiva to expose the retrobulbar space.
-
Gently retract the extraocular muscles to visualize the optic nerve.
-
Using fine surgical scissors, transect the optic nerve approximately 2 mm from the globe, ensuring not to damage the ophthalmic artery.
-
Apply antibiotic ointment to the eye and suture the conjunctiva.
-
-
URB597 Administration: URB597 (e.g., 0.3 mg/kg) or vehicle is administered daily via intraperitoneal injection for the desired duration post-axotomy.
Immunohistochemistry for Iba-1 (Microglia Marker) in Retinal Flat-mounts
This protocol is used to assess microglial activation, a hallmark of neuroinflammation.
-
Tissue Preparation:
-
Enucleate the eyes and fix in 4% paraformaldehyde (PFA) for 1 hour.
-
Dissect the retina from the eyecup and make four radial cuts to flatten it.
-
-
Staining Procedure:
-
Wash the retinal flat-mounts in phosphate-buffered saline (PBS).
-
Permeabilize and block non-specific binding with a solution containing 0.3% Triton X-100 and 5% normal goat serum in PBS for 1-2 hours.
-
Incubate with a primary antibody against Iba-1 (e.g., rabbit anti-Iba-1, 1:1000 dilution) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.
-
Wash, mount on slides with an anti-fade mounting medium, and visualize using a fluorescence microscope.
-
Western Blot for BDNF and TrkB
This protocol quantifies the expression of key proteins in neurotrophic signaling pathways.
-
Tissue Homogenization:
-
Dissect the brain region of interest (e.g., hippocampus) and homogenize in ice-cold RIPA buffer containing protease and phosphatase inhibitors. For BDNF, an acid-extraction protocol may be necessary to release the bound protein.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate with primary antibodies against BDNF (e.g., 1:1000) and TrkB (e.g., 1:1000) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours.
-
Wash and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin or GAPDH.
-
Conclusion
URB597 represents a compelling therapeutic candidate for a variety of neurological disorders. Its well-defined mechanism of action, centered on the potentiation of the endogenous cannabinoid system, allows it to target multiple pathological cascades, including excitotoxicity, neuroinflammation, and apoptosis. The quantitative data from preclinical models provide a strong rationale for its continued investigation. The detailed protocols provided in this guide are intended to facilitate further research into the neuroprotective potential of URB597 and other FAAH inhibitors, with the ultimate goal of translating these promising preclinical findings into effective therapies for patients suffering from debilitating neurological conditions.
References
Technical Whitepaper: Initial Studies on the Anti-inflammatory Effects of URB532 and Related FAAH Inhibitors
Core Focus: This document provides an in-depth technical overview of the initial studies investigating the anti-inflammatory properties of Fatty Acid Amide Hydrolase (FAAH) inhibitors, with a primary focus on URB597, a well-characterized compound representative of this class. While the query specified URB532, the vast majority of published research has been conducted on the closely related and mechanistically identical compound, URB597. The findings summarized herein are considered broadly applicable to selective FAAH inhibitors.
Introduction and Mechanism of Action
Inflammation is a critical biological response that can become pathogenic when dysregulated, leading to chronic diseases.[1] The endocannabinoid system (ECS) has emerged as a key modulator of inflammation.[2] Endocannabinoids like N-arachidonoylethanolamine (anandamide, AEA) exert anti-inflammatory effects but are rapidly degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[2][3]
URB597 (cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester) is a potent, selective, and irreversible inhibitor of FAAH.[3] By blocking FAAH, URB597 prevents the breakdown of AEA and other related N-acylethanolamines (NAEs) such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). The subsequent elevation of these endogenous lipids enhances their signaling through various receptors, primarily the cannabinoid receptors CB1 and CB2, which are found on immune cells and throughout the nervous system. This amplification of endogenous cannabinoid signaling is the core mechanism through which URB597 exerts its anti-inflammatory and analgesic effects.
Core Signaling Pathway
The primary anti-inflammatory pathway initiated by URB597 involves the inhibition of FAAH, leading to the accumulation of AEA. AEA then activates CB1 and CB2 receptors, which in turn suppress the downstream production of pro-inflammatory mediators. This cascade ultimately reduces the inflammatory response.
Quantitative Data Summary
The anti-inflammatory efficacy of URB597 has been quantified in various preclinical models. The data below summarizes key findings from initial studies.
Table 1: In Vivo Efficacy of URB597
| Model | Species | URB597 Dose | Key Outcome | Result | Citation |
| Carrageenan-induced Paw Edema | Mouse | 0.1 - 3 mg/kg (i.p.) | Reduction in paw edema | Dose-dependent reduction; ED₅₀ ≈ 0.3 mg/kg at 4 hours | |
| Complete Freund's Adjuvant (CFA) | Rat | 0.3 mg/kg (i.p.) | Mechanical Allodynia | Significant increase in paw withdrawal threshold | |
| Complete Freund's Adjuvant (CFA) | Rat | 0.3 mg/kg (i.p.) | Thermal Hyperalgesia | Significant increase in paw withdrawal latency | |
| MIA-induced Joint Inflammation | Mouse | 0.3 mg/kg | Leukocyte Adherence | Significant decrease in leukocyte adherence in knee joint | |
| MIA-induced Joint Inflammation | Mouse | 0.3 mg/kg | Joint Blood Flow | Significant decrease in knee joint blood flow |
Table 2: In Vitro / Ex Vivo Efficacy of URB597
| Model | System | URB597 Concentration | Key Outcome | Result | Citation |
| LPS-stimulated Microglia | BV2 Cell Line | 10 µM | TNF-α mRNA expression | Significant inhibition of LPS-induced increase | |
| LPS-stimulated Microglia | BV2 Cell Line | 10 µM | IL-1β mRNA expression | Significant inhibition of LPS-induced increase | |
| LPS-stimulated Microglia | BV2 Cell Line | 1-10 µM | Prostaglandin E₂ (PGE₂) | Suppression of LPS-induced production | |
| Neuroinflammation | Aged Rat Hippocampus | N/A (in vivo dosing) | IL-1β mRNA expression | Attenuated age-related increase | |
| Neuroinflammation | Aged Rat Hippocampus | N/A (in vivo dosing) | TNF-α mRNA expression | Attenuated age-related increase |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe standard protocols used to evaluate the anti-inflammatory effects of FAAH inhibitors.
In Vivo: Carrageenan-Induced Paw Edema
This is a widely used model for assessing acute inflammation.
Objective: To evaluate the ability of a test compound to reduce acute local inflammation.
Methodology:
-
Animal Model: Male Wistar rats or mice are used.
-
Acclimation: Animals are acclimated for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control (vehicle), standard (e.g., Indomethacin 5 mg/kg), and test groups (e.g., URB597 at 0.1, 0.3, 1.0 mg/kg).
-
Compound Administration: URB597 or vehicle is administered intraperitoneally (i.p.) 30 minutes before the inflammatory insult.
-
Induction of Inflammation: Edema is induced by a sub-plantar injection of 0.1 mL of 1% λ-carrageenan solution into the hind paw.
-
Measurement: Paw volume or thickness is measured using a plethysmometer or digital calipers immediately before the carrageenan injection (baseline) and at specified intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
In Vitro: LPS-Induced Inflammation in Macrophages
This model assesses the direct effects of a compound on inflammatory responses in immune cells.
Objective: To determine if a test compound can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages or microglia.
Methodology:
-
Cell Culture: Murine microglial cells (e.g., BV2) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., URB597 at 10 µM) or vehicle for 30-60 minutes.
-
Stimulation: Inflammation is induced by adding LPS (e.g., 100 ng/mL) to the culture medium. A control group receives no LPS. Cells are incubated for a specified period (e.g., 4 hours for mRNA analysis, 24 hours for protein analysis).
-
Sample Collection: The cell culture supernatant is collected for cytokine/nitrite analysis. The cells are lysed to extract RNA or protein.
-
Analysis:
-
Cytokine mRNA: Quantitative Real-Time PCR (qRT-PCR) is used to measure the mRNA expression levels of pro-inflammatory cytokines like TNF-α and IL-1β.
-
Cytokine Protein: ELISA is used to quantify the concentration of secreted cytokines in the supernatant.
-
Nitric Oxide (NO): The Griess reagent is used to measure nitrite accumulation in the supernatant as an indicator of NO production.
-
References
- 1. The fatty acid amide hydrolase inhibitor URB597 exerts anti-inflammatory effects in hippocampus of aged rats and restores an age-related deficit in long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
URB532 Administration Protocol for Mouse Models of Neuropathic Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition arising from nerve damage, presents a significant challenge in clinical management. The endocannabinoid system has emerged as a promising therapeutic target for alleviating neuropathic pain. URB532, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), represents a key pharmacological tool for investigating this system. By preventing the degradation of the endogenous cannabinoid anandamide (AEA), this compound enhances endocannabinoid signaling, offering a potential therapeutic strategy for pain relief. These application notes provide detailed protocols for the administration of this compound in mouse models of neuropathic pain, along with its mechanism of action and expected outcomes.
Mechanism of Action
This compound exerts its analgesic effects by inhibiting the FAAH enzyme, which is responsible for the breakdown of anandamide and other fatty acid amides.[1] This inhibition leads to an accumulation of anandamide in the synaptic cleft, thereby enhancing the activation of cannabinoid receptors, primarily CB1 and CB2.[2][3] Activation of these receptors, particularly CB1 receptors in the central and peripheral nervous systems, modulates nociceptive signaling pathways, ultimately leading to a reduction in pain perception.[4][5] The analgesic effects of this compound in models of neuropathic pain have been shown to be dependent on both CB1 and CB2 receptor activation.
Signaling Pathway of this compound
Caption: this compound inhibits FAAH, increasing anandamide levels and reducing pain signaling.
Experimental Protocols
I. Preparation of this compound for Administration
A. Intraperitoneal (i.p.) Injection:
-
Vehicle Composition 1: A commonly used vehicle consists of a mixture of DMSO, Tween 80, and saline.
-
Prepare a stock solution of this compound in 100% DMSO.
-
For the final injection volume, the vehicle should be composed of 10% DMSO, 10% Cremophor EL (or Tween 80), and 80% sterile saline (0.9% NaCl).
-
-
Vehicle Composition 2: Another reported vehicle is a solution of 18% dimethyl sulfoxide (DMSO), 1% ethanol, 1% Tween-80, and 80% saline.
-
Procedure:
-
Dissolve this compound in the DMSO component of the chosen vehicle first.
-
Add the Tween 80 and/or ethanol and vortex thoroughly.
-
Add the sterile saline incrementally while vortexing to prevent precipitation.
-
The final solution should be clear and administered at a volume of 10 ml/kg body weight.
-
B. Oral Gavage (p.o.) Administration:
-
Vehicle Composition: this compound can be suspended in a vehicle of 90% saline, 5% polysorbate-80 (Tween 80), and 5% polyethylene glycol (PEG-400).
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution by mixing the components.
-
Add the this compound to the vehicle and vortex or sonicate until a homogenous suspension is achieved.
-
Administer the suspension using a gavage needle at a volume of 10-12 ml/kg body weight.
-
II. Mouse Models of Neuropathic Pain
A. Chronic Constriction Injury (CCI) Model:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Carefully dissect the connective tissue surrounding the nerve.
-
Loosely tie three to four ligatures (e.g., 4-0 chromic gut or silk suture) around the sciatic nerve with about 1 mm spacing between each.
-
The ligatures should be tightened until a brief twitch of the hind limb is observed.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the animals to recover for at least 7 days before behavioral testing.
B. Spared Nerve Injury (SNI) Model:
-
Anesthetize the mouse as described for the CCI model.
-
Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Tightly ligate the common peroneal and tibial nerves with a silk suture.
-
Distal to the ligation, perform an axotomy, removing a 2-4 mm section of each nerve.
-
Take care to leave the sural nerve intact and untouched.
-
Close the incision in layers.
-
Allow a recovery period of at least 7 days before behavioral testing.
III. Behavioral Assessment of Neuropathic Pain
A. Mechanical Allodynia (von Frey Test):
-
Acclimatize the mice in individual Plexiglas chambers on an elevated wire mesh floor for at least 30-60 minutes before testing.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
B. Thermal Hyperalgesia (Hargreaves Test):
-
Place the mice in individual Plexiglas chambers on a glass floor and allow them to acclimatize.
-
A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.
-
Measure the latency for the mouse to withdraw its paw from the heat stimulus.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
Experimental Workflow
Caption: Workflow for this compound administration and behavioral testing in mouse models.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on mechanical allodynia and thermal hyperalgesia in mouse models of neuropathic pain.
Table 1: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold)
| Neuropathic Pain Model | Administration Route | This compound Dose (mg/kg) | Paw Withdrawal Threshold (g) - Vehicle | Paw Withdrawal Threshold (g) - this compound | Reference |
| CCI | Oral (4 days) | 10 | ~0.5 | ~2.5 | |
| CCI | Oral (4 days) | 50 | ~0.5 | ~3.5 | |
| PNL | Intraperitoneal | 0.3 | ~0.9 | No significant effect |
Table 2: Effect of this compound on Thermal Hyperalgesia (Paw Withdrawal Latency)
| Neuropathic Pain Model | Administration Route | This compound Dose (mg/kg) | Paw Withdrawal Latency (s) - Vehicle | Paw Withdrawal Latency (s) - this compound | Reference |
| CCI | Oral (4 days) | 10 | ~4.0 | ~7.5 | |
| PNL | Intraperitoneal | 0.3 | ~6.1 | No significant effect |
Note: The values presented in the tables are approximate and may vary depending on the specific experimental conditions, mouse strain, and laboratory.
Discussion and Troubleshooting
-
Solubility: this compound has poor water solubility. Ensure proper dissolution in the vehicle by following the recommended procedures. Sonication may aid in dissolving the compound.
-
Route of Administration: The choice between intraperitoneal and oral administration will depend on the experimental design. Oral administration may be preferred for chronic dosing studies to minimize stress from repeated injections.
-
Dose Selection: The effective dose of this compound can vary between different pain models and behavioral assays. It is recommended to perform a dose-response study to determine the optimal dose for a specific experiment. Higher doses may be required for neuropathic pain models compared to inflammatory pain models.
-
Timing of Behavioral Testing: The timing of behavioral assessment post-administration is critical. Peak effects of this compound are typically observed between 1 to 6 hours after administration.
-
Control Groups: Appropriate control groups are essential, including vehicle-treated animals and sham-operated animals, to ensure the observed effects are specific to this compound and the neuropathic pain condition.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the endocannabinoid system in neuropathic pain. The protocols outlined in these application notes provide a comprehensive guide for the successful administration and evaluation of this compound in mouse models of neuropathic pain. By carefully following these procedures and considering the key experimental variables, researchers can obtain reliable and reproducible data to advance our understanding of neuropathic pain and develop novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opto.umontreal.ca [opto.umontreal.ca]
- 4. escholarship.org [escholarship.org]
- 5. The fatty acid amide hydrolase inhibitor URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester) reduces neuropathic pain after oral administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Anandamide Signaling in the Central Nervous System Using URB532
For Researchers, Scientists, and Drug Development Professionals
Introduction
URB532 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) in the central nervous system (CNS).[1] By blocking FAAH, this compound elevates the endogenous levels of anandamide, thereby potentiating its signaling through cannabinoid receptors (CB1 and CB2) and other targets. This makes this compound an invaluable tool for investigating the physiological and pathophysiological roles of anandamide in the brain. These application notes provide detailed protocols and data for the effective use of this compound in studying anandamide signaling in the CNS.
Mechanism of Action
Anandamide is an endogenous lipid messenger that modulates neurotransmission by activating cannabinoid receptors. Its signaling is tightly regulated by enzymatic degradation, primarily by FAAH. This compound irreversibly inhibits FAAH by carbamylating the enzyme's active site serine nucleophile.[2] This inhibition leads to a sustained increase in anandamide levels in various brain regions, allowing for the study of the downstream effects of enhanced anandamide signaling.
Data Presentation
In Vitro Potency and Selectivity of this compound
This compound exhibits high potency for FAAH with excellent selectivity over other related enzymes.
| Parameter | Species | Tissue/Enzyme | Value |
| IC50 | Human | Liver | 3 nM |
| Rat | Brain | 5 nM | |
| N1E115 Cells | 31 nM ([3H]-AEA hydrolysis) | ||
| Ki | FAAH | 2.0 ± 0.3 µM | |
| kinact | FAAH | 0.0033 ± 0.0003 s-1 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. kinact: Rate of inactivation.
Effect of this compound on Anandamide Levels in the Rodent Brain
Administration of this compound leads to a significant and dose-dependent increase in anandamide concentrations in various brain regions.
| Brain Region | Species | This compound Dose (mg/kg, i.p.) | Time Post-Injection | Fold Increase in Anandamide | Anandamide Concentration (pmol/g tissue) |
| Whole Brain | Rat | 0.3 | 2 hours | 2-4 fold | - |
| Hippocampus | Rat | 0.1 | 2 hours | Significant increase | Vehicle: ~1.5, this compound: ~3.0 |
| Mouse | 0.5 | 30 minutes | Dose-dependent increase | - | |
| Mouse | 0.5 | 4 hours | Sustained elevation | - | |
| Prefrontal Cortex | Rat | 0.1 | 2 hours | Significant increase | Vehicle: ~2.0, this compound: ~4.0 |
| Striatum | Rat | - | - | - | Baseline: ~32.5 ± 6.5 |
| Neocortex | Mouse | 0.5 | 30 minutes | Significant increase | - |
| Midbrain | Rat | 0.1 | - | Significant increase | Vehicle: ~1.0, this compound: ~2.5 |
Note: Absolute concentrations of anandamide can vary between studies due to different analytical methods.
Experimental Protocols
In Vitro FAAH Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on FAAH in brain homogenates.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 0.25 M sucrose solution)
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)
-
This compound
-
DMSO (for dissolving this compound)
-
Assay buffer (e.g., Tris-HCl, pH 9.0)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare Brain Homogenate:
-
Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove large debris.
-
Collect the supernatant containing the membrane fraction where FAAH is located. Determine the protein concentration of the homogenate.
-
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the FAAH substrate solution in assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the brain homogenate (containing a specific amount of protein).
-
Add the different concentrations of this compound or vehicle (DMSO) to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the FAAH substrate to each well.
-
Immediately begin kinetic reading of fluorescence intensity at 37°C for a defined period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Administration of this compound in Rodents
Vehicle Preparation:
-
This compound is typically dissolved in a vehicle suitable for intraperitoneal (i.p.) injection. A common vehicle is a mixture of ethanol, Tween 80, and saline (e.g., 1:1:18, v/v/v).
-
Alternatively, a suspension in 0.5% carboxymethylcellulose (CMC) in saline can be used.
-
Sonication may be required to achieve a homogenous suspension.
Administration Routes and Dosages:
-
Intraperitoneal (i.p.) injection: This is the most common route of administration for this compound in rodents.
-
Mice: A typical dose range is 0.1 - 10 mg/kg. A volume of up to 2-3 ml can be administered.
-
Rats: A common effective dose is 0.1 - 0.3 mg/kg.
-
-
Oral gavage (p.o.): this compound can also be administered orally.
Behavioral Assays
The EPM is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm).
-
Two open arms and two enclosed arms (with high walls).
-
A central platform connecting the arms.
-
The dimensions for mice are typically around 25 cm long x 5 cm wide for the arms.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle i.p. at a predetermined time before the test (e.g., 30-60 minutes).
-
Testing:
-
Place the animal on the central platform, facing an open arm.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.
-
The FST is a widely used model to screen for antidepressant-like activity, based on the principle of behavioral despair.
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter for mice).
-
Water at 23-25°C, filled to a depth that prevents the animal from touching the bottom with its tail or feet.
Procedure:
-
Drug Administration: Administer this compound or vehicle i.p. at a specified time before the test (e.g., 60 minutes).
-
Testing:
-
Gently place the animal into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., floating with only minor movements to keep the head above water).
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
-
The hot plate test is used to assess the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.
Apparatus:
-
A hot plate apparatus with a controlled temperature surface.
-
A transparent cylinder to confine the animal to the heated surface.
Procedure:
-
Baseline Measurement:
-
Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).
-
Place the animal on the hot plate and start a timer.
-
Measure the latency to the first sign of nociception (e.g., licking a hind paw, jumping).
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
-
Drug Administration: Administer this compound or vehicle i.p.
-
Post-Treatment Measurement:
-
At various time points after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test.
-
-
Data Analysis:
-
An increase in the latency to respond to the thermal stimulus compared to baseline and vehicle-treated animals indicates an analgesic effect.
-
Quantification of Anandamide in Brain Tissue by LC-MS/MS
This protocol outlines the general steps for extracting and quantifying anandamide from brain tissue.
Materials:
-
Brain tissue samples
-
Internal standard (e.g., deuterated anandamide)
-
Organic solvents (e.g., chloroform, methanol, acetonitrile)
-
Homogenizer (e.g., bead beater or sonicator)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization and Extraction:
-
Rapidly dissect and freeze the brain region of interest.
-
Weigh the frozen tissue and homogenize it in an organic solvent (e.g., acetonitrile or a chloroform/methanol mixture) containing the internal standard.
-
Centrifuge the homogenate to pellet the protein and cellular debris.
-
-
Sample Clean-up (Solid-Phase Extraction - Optional but Recommended):
-
The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering lipids.
-
-
Evaporation and Reconstitution:
-
Evaporate the solvent from the supernatant under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a small volume of a solvent compatible with the LC-MS/MS system (e.g., acetonitrile).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate anandamide from other lipids using a suitable C18 column and a gradient elution.
-
Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of anandamide.
-
Calculate the concentration of anandamide in the brain tissue samples based on the peak area ratio of the analyte to the internal standard, and normalize to the tissue weight.
-
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of anandamide signaling in the CNS. By following the detailed protocols and considering the provided data, researchers can effectively design and execute experiments to investigate the involvement of the endocannabinoid system in a wide range of neurological processes and disorders. Careful attention to experimental detail, including appropriate vehicle selection, dosing, and analytical methods, is crucial for obtaining reliable and reproducible results.
References
Application Notes: URB532 in Models of Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, and emotional states. A key component of the ECS is Fatty Acid Amide Hydrolase (FAAH), an intracellular serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides.[1][2] By inhibiting FAAH, the levels of endogenous cannabinoids are elevated specifically in tissues where they are being produced, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and other targets like PPAR-α. This targeted elevation of endocannabinoids is a promising therapeutic strategy for managing inflammation and inflammatory pain without the significant psychotropic side effects associated with direct cannabinoid receptor agonists.[3][4]
URB532 is an inhibitor of FAAH with a reported IC50 of 396 nM.[5] Its application in preclinical models is aimed at exploring the therapeutic potential of FAAH inhibition. By increasing the concentrations of AEA, as well as other N-acylethanolamines (NAEs) like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), this compound and similar FAAH inhibitors can produce significant analgesic and anti-inflammatory effects. These notes provide an overview of the application of FAAH inhibitors, using data from structurally related and well-studied compounds like URB597, in relevant animal models of inflammatory disease.
Mechanism of Action
This compound exerts its effects by covalently modifying the active site serine nucleophile of the FAAH enzyme, rendering it inactive. This inhibition prevents the hydrolysis of AEA into arachidonic acid and ethanolamine. The resulting accumulation of AEA enhances its signaling through various receptors, primarily the CB1 and CB2 cannabinoid receptors. Activation of these receptors, particularly in the peripheral nervous system and on immune cells, leads to a reduction in pro-inflammatory mediators and a decrease in nociceptive signaling. The action of elevated PEA and OEA on PPAR-α also contributes to the overall anti-inflammatory and analgesic phenotype.
Data Presentation: Efficacy of FAAH Inhibitors in Inflammatory Pain Models
The following table summarizes quantitative data from preclinical studies using FAAH inhibitors in established models of inflammatory pain. The data is primarily from studies on URB597 and URB937, which are structurally and functionally related to this compound.
| Compound | Inflammatory Model | Species | Dose / Route | Primary Outcome Measure | Result | Receptor Involvement | Reference |
| URB597 | Complete Freund's Adjuvant (CFA) | Rat | 0.3 mg/kg / i.p. | Mechanical Allodynia (Paw Withdrawal Threshold) | Significant increase in withdrawal threshold for 1-6 hours post-injection. | CB1 & CB2 | |
| URB597 | Complete Freund's Adjuvant (CFA) | Rat | 0.3 mg/kg / i.p. | Thermal Hyperalgesia (Paw Withdrawal Latency) | Significant increase in withdrawal latency for 1-6 hours post-injection. | CB1 & CB2 | |
| URB597 | Lactic Acid-Induced Writhing | Rat | 1-10 mg/kg / i.p. | Number of Stretches (Writhing) | Dose-dependent decrease in stretching behavior. | CB1 | |
| URB937 | Complete Freund's Adjuvant (CFA) | Mouse | 1-30 mg/kg / p.o. | Mechanical Hyperalgesia | Marked suppression ; ED₅₀ = 10 mg/kg. | Not specified | |
| URB937 | Complete Freund's Adjuvant (CFA) | Mouse | 1-30 mg/kg / p.o. | Thermal Hyperalgesia | Marked suppression ; ED₅₀ = 3.1 mg/kg. | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in inflammatory models. Below are protocols for key cited experiments.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model is used to induce a persistent, localized inflammation and associated pain hypersensitivity, mimicking chronic inflammatory conditions like arthritis.
Objective: To assess the anti-hyperalgesic and anti-allodynic effects of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., 1:1:18 ratio of ethanol:cremophor:saline)
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley rats (160-200 g)
-
27-gauge needles and 1 ml syringes
-
Electronic von Frey apparatus (for mechanical allodynia)
-
Plantar test apparatus (Hargreaves test, for thermal hyperalgesia)
Protocol:
-
Baseline Testing: Acclimatize animals to the testing environment and equipment for 2-3 days. Measure baseline mechanical paw withdrawal thresholds (PWT) and thermal paw withdrawal latencies (PWL) for both hind paws.
-
Induction of Inflammation: Lightly restrain the rat and inject 100 µl of CFA into the plantar surface of the left hind paw. The contralateral paw serves as a control.
-
Post-CFA Hypersensitivity: Inflammation and pain hypersensitivity typically develop within hours and persist for several days to weeks. Confirm the development of mechanical allodynia and thermal hyperalgesia 24-48 hours post-CFA injection by re-measuring PWT and PWL.
-
Drug Administration: Administer this compound (or vehicle) via the desired route (e.g., intraperitoneal, i.p.). Doses should be determined from dose-response studies, with doses for similar compounds ranging from 0.3 to 10 mg/kg.
-
Behavioral Assessment: Measure PWT and PWL at multiple time points after drug administration (e.g., 30, 60, 120, 180, 240 minutes) to establish a time-course of the drug's effect.
-
Mechanical Allodynia: Apply increasing force to the plantar surface of the paw with the von Frey filament. The force at which the animal withdraws its paw is recorded as the PWT.
-
Thermal Hyperalgesia: Position a radiant heat source beneath the plantar surface of the paw. The time taken for the animal to withdraw its paw is recorded as the PWL. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
-
Data Analysis: Compare the PWT and PWL values between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
FAAH Activity Assay
Objective: To confirm that this compound inhibits FAAH activity in tissue homogenates.
Materials:
-
Tissue samples (e.g., brain, liver) from treated and untreated animals
-
[³H]Anandamide (or other suitable substrate)
-
Scintillation fluid and counter
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound
Protocol:
-
Tissue Preparation: Homogenize tissue samples in ice-cold buffer. Centrifuge the homogenate to obtain the desired fraction (e.g., membrane fraction for FAAH).
-
Inhibition Assay: Pre-incubate the tissue homogenate with various concentrations of this compound or vehicle for a defined period (e.g., 10 minutes) at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding the radiolabeled substrate (e.g., [³H]Anandamide).
-
Reaction Termination: After a set incubation time, terminate the reaction by adding an organic solvent mixture (e.g., chloroform/methanol) to extract the lipid products.
-
Quantification: Separate the aqueous and organic phases. The radiolabeled product (e.g., [³H]ethanolamine) will be in the aqueous phase. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of this compound and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a compound like this compound in a preclinical model of inflammatory pain.
References
- 1. Inhibition of fatty acid amide hydrolase in the CNS prevents and reverses morphine tolerance in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase inhibitors produce rapid anti-anxiety responses through amygdala long-term depression in male rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Intraperitoneal Administration of URB532 for Systemic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (IP) administration of URB532 to achieve systemic effects in preclinical research models. This compound is an irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1][2][3] By inhibiting FAAH, this compound elevates endogenous anandamide levels, leading to the modulation of various physiological and pathological processes, including pain, inflammation, and neuropsychiatric disorders.
Overview of this compound
-
Mechanism of Action: this compound covalently modifies the active site of FAAH, leading to its irreversible inhibition. This results in a sustained increase in the concentration of anandamide and other fatty acid amides, thereby enhancing endocannabinoid signaling.[1][4]
-
Properties: this compound is a solid powder, soluble in dimethyl sulfoxide (DMSO). It is stable under ambient temperatures for short periods but should be stored at -20°C for long-term use.
Data Presentation: Effects of Intraperitoneal this compound Administration
The following table summarizes quantitative data from preclinical studies investigating the systemic effects of this compound following intraperitoneal administration.
| Species | Dose (mg/kg, IP) | Vehicle | Observed Systemic Effects | Key Findings & Citations |
| Rat | 3 | Not specified | Inhibition of cortagine-induced visceral hypersensitivity. | Increased levels of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA) in the brain, jejunum, and colon. No change in 2-arachidonoylglycerol (2-AG) levels. |
| Rat | Not specified | Not specified | Antinociceptive effect in a model of orofacial pain. | Increased anandamide and CB1 receptor levels in the mesencephalon, thalamus, and hypothalamus. No significant effect on 2-AG concentration. |
| Mouse | 0.5 | Not specified | Disruption of the formation of habitual behaviors. | The study suggests that increasing anandamide or other FAAH substrates prevented the formation of habits. |
| Squirrel Monkey | Not specified | Not specified | Increased anandamide levels in the brain. | Accompanied by a decrease in 2-AG levels. URB597 (a similar FAAH inhibitor) did not show reinforcing properties. |
Note: Pharmacokinetic data such as Cmax, Tmax, and half-life for this compound following intraperitoneal administration are not consistently reported in the available literature.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)
Procedure:
-
Stock Solution Preparation:
-
Due to its hydrophobicity, this compound should first be dissolved in a minimal amount of DMSO. For example, prepare a 10 mg/mL stock solution by dissolving 10 mg of this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Working Solution Preparation:
-
For intraperitoneal injection, the DMSO concentration should be minimized to avoid potential toxicity. A final concentration of 5-10% DMSO in the injection vehicle is generally well-tolerated.
-
Dilute the stock solution with sterile saline or PBS to the desired final concentration. For example, to prepare a 1 mg/mL working solution with 10% DMSO, mix 100 µL of the 10 mg/mL DMSO stock with 900 µL of sterile saline.
-
Vortex the working solution immediately before each injection to ensure homogeneity, as the compound may precipitate in aqueous solutions.
-
Vehicle Considerations: The choice of vehicle is critical for ensuring the solubility and bioavailability of this compound. A common vehicle for hydrophobic compounds like this compound is a mixture of DMSO and an aqueous solution such as saline or PBS. Other potential vehicles include polyethylene glycol (PEG) or Tween 80 in saline, which can improve solubility. It is crucial to administer a vehicle-only control group in all experiments to account for any effects of the vehicle itself.
Intraperitoneal Injection Procedure (Mouse and Rat)
Pre-Procedure Checklist:
-
Ensure all solutions are sterile and at room temperature to prevent animal discomfort.
-
Use a new sterile syringe and needle for each animal.
-
Properly restrain the animal to ensure the safety of both the animal and the handler.
Procedure:
-
Restraint:
-
Mouse: Gently restrain the mouse by grasping the loose skin over the shoulders and neck. The abdomen should be exposed and facing upwards.
-
Rat: A two-person technique is recommended. One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other person performs the injection.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen. This location avoids major organs such as the cecum and urinary bladder.
-
-
Injection:
-
Tilt the animal's head slightly downwards to move the abdominal organs away from the injection site.
-
Insert the needle, with the bevel facing up, at a 30-40° angle to the abdominal wall.
-
Gently aspirate by pulling back the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder.
-
If the aspiration is clear, inject the solution smoothly and steadily. The maximum recommended injection volume is typically <10 mL/kg for both mice and rats.
-
Withdraw the needle quickly and return the animal to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the animal for any signs of distress, abnormal behavior, or adverse reactions at the injection site.
-
Visualization of Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: this compound inhibits FAAH, increasing anandamide levels and CB1 receptor signaling.
Experimental Workflow for IP Administration of this compound
Caption: Workflow for intraperitoneal administration of this compound in preclinical models.
References
- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAAH Inhibitor Treatment in Rat Models of Chronic Pain
Disclaimer: Extensive literature searches did not yield specific data on the treatment schedule for URB532 in rat models of chronic pain. The following application notes and protocols are based on studies conducted with URB597 , a closely related and well-researched fatty acid amide hydrolase (FAAH) inhibitor. Both this compound and URB597 share the same mechanism of action by inhibiting the FAAH enzyme. Researchers should consider this information as a starting point and may need to perform dose-response studies to determine the optimal treatment schedule for this compound.
Introduction
Chronic pain is a debilitating condition often associated with inflammation or nerve damage. The endocannabinoid system plays a crucial role in modulating pain perception. Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH by compounds such as URB597 leads to increased levels of AEA, which in turn activates cannabinoid receptors (CB1 and CB2), resulting in analgesic and anti-inflammatory effects.[1][2][3] These notes provide an overview of treatment schedules and experimental protocols for evaluating the efficacy of FAAH inhibitors in established rat models of chronic inflammatory and neuropathic pain.
URB597 Treatment Schedules in Rat Chronic Pain Models
The following tables summarize the quantitative data from studies using URB597 in two common rat models of chronic pain: Complete Freund's Adjuvant (CFA)-induced inflammatory pain and chronic constriction injury (CCI)-induced neuropathic pain.
Table 1: URB597 Treatment in CFA-Induced Inflammatory Pain in Rats
| Parameter | Details | Reference |
| Animal Model | Male Sprague-Dawley rats | [1] |
| Pain Induction | Intraplantar injection of CFA | [1] |
| Drug | URB597 | |
| Dose | 0.3 mg/kg | |
| Route of Administration | Intraperitoneal (i.p.) | |
| Treatment Schedule | Single dose or repeated daily doses for 4 days prior to CFA injection | |
| Efficacy | A single dose significantly reduced mechanical allodynia and thermal hyperalgesia. However, repeated pre-treatment showed a loss of analgesic effect. | |
| Mechanism of Action | Effects are mediated by both CB1 and CB2 receptors. |
Table 2: URB597 Treatment in Neuropathic Pain Models in Rats
| Parameter | Details | Reference |
| Animal Model | Male Sprague-Dawley rats | |
| Pain Induction | Partial sciatic nerve ligation or spinal nerve ligation | |
| Drug | URB597 | |
| Dose | 0.3 mg/kg (systemic); 25 µg and 100 µg (intraplantar) | |
| Route of Administration | Intraperitoneal (i.p.) or intraplantar injection | |
| Treatment Schedule | Single dose | |
| Efficacy | Systemic administration of 0.3 mg/kg URB597 did not reduce mechanical allodynia in the partial sciatic nerve ligation model. However, local intraplantar injection (100 µg) did attenuate evoked responses of spinal neurons in the spinal nerve ligation model. | |
| Mechanism of Action | Local effects are suggested to be mediated by peripheral FAAH inhibition. |
Experimental Protocols
Induction of Chronic Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
This protocol describes the induction of a persistent inflammatory state in the rat hind paw.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
27-gauge needle and 1 ml syringe
-
Isoflurane or other suitable anesthetic
Procedure:
-
Anesthetize the rat using isoflurane.
-
Draw 100 µl of CFA into the syringe.
-
Inject the CFA subcutaneously into the plantar surface of the left hind paw.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Inflammation and pain behaviors (thermal hyperalgesia and mechanical allodynia) typically develop within hours and can persist for several weeks.
Induction of Neuropathic Pain: Chronic Constriction Injury (CCI) Model
This protocol details a widely used method for inducing neuropathic pain through loose ligation of the sciatic nerve.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
4-0 chromic gut sutures
-
Surgical instruments (scissors, forceps)
-
Isoflurane or other suitable anesthetic
-
Wound clips or sutures for skin closure
Procedure:
-
Anesthetize the rat and shave the lateral aspect of the thigh.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.
-
Close the muscle layer with sutures and the skin with wound clips.
-
Monitor the animal until recovery from anesthesia.
-
Neuropathic pain behaviors typically develop within a few days and can last for several weeks.
Signaling Pathways and Experimental Workflows
Signaling Pathway of FAAH Inhibition in Pain Modulation
Caption: Signaling pathway of FAAH inhibition leading to analgesia.
Experimental Workflow for Evaluating this compound/URB597 in a Chronic Pain Model
Caption: General experimental workflow for preclinical pain studies.
References
- 1. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic effects of fatty acid amide hydrolase inhibition in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats [mdpi.com]
Application Notes and Protocols for In Vitro FAAH Activity Assay Using URB532 as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide. Inhibition of FAAH leads to increased levels of anandamide, which can modulate various physiological processes such as pain, inflammation, and anxiety. Consequently, FAAH has emerged as a significant therapeutic target for the development of novel analgesic and anxiolytic drugs.
This document provides a detailed protocol for conducting an in vitro FAAH activity assay using a fluorometric method. URB532, a carbamate-based inhibitor, is utilized as a positive control to validate the assay and provide a benchmark for the potency of test compounds. The protocol outlines the preparation of reagents, the assay procedure, and data analysis.
Principle of the Assay
The in vitro FAAH activity assay is based on the enzymatic hydrolysis of a non-fluorescent substrate, N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by FAAH. The reaction releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The increase in fluorescence intensity is directly proportional to the FAAH enzymatic activity. In the presence of an inhibitor, such as this compound, the rate of AMC production is reduced, allowing for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
Table 1: Inhibitory Potency of a Representative O-Aryl Carbamate FAAH Inhibitor (URB597)
| Compound | Target | Assay Condition | Ki (μM) | kinact (s-1) | kinact/Ki (M-1s-1) |
| URB597 | FAAH | Time-dependent inhibition | 2.0 ± 0.3 | 0.0033 ± 0.0003 | 1650 |
Data is for URB597, a structurally related FAAH inhibitor, and is provided as a reference for the expected potency of O-aryl carbamate inhibitors.[1]
Experimental Protocols
Materials and Reagents
-
Recombinant Human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) substrate
-
This compound (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader with excitation at ~360 nm and emission at ~465 nm
Preparation of Solutions
-
FAAH Assay Buffer: Prepare a 1X working solution of FAAH Assay Buffer.
-
AAMCA Substrate Stock Solution: Dissolve AAMCA in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solutions of AAMCA and this compound to the desired concentrations in FAAH Assay Buffer. It is crucial to maintain a consistent final concentration of DMSO in all wells to avoid solvent effects.
Assay Procedure
-
Enzyme Preparation: Thaw the recombinant human FAAH on ice. Dilute the enzyme to the desired concentration in cold FAAH Assay Buffer. Keep the diluted enzyme on ice.
-
Inhibitor and Control Preparation:
-
Prepare serial dilutions of the test compounds and this compound in FAAH Assay Buffer in a 96-well plate.
-
Include wells with FAAH and substrate but no inhibitor (100% activity control).
-
Include wells with substrate only (no enzyme) as a background control.
-
-
Pre-incubation: Add the diluted FAAH enzyme to each well containing the test compounds and this compound. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the AAMCA substrate solution to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) in a kinetic mode at 37°C for a specified duration (e.g., 30 minutes), taking readings at regular intervals (e.g., every minute).
Data Analysis
-
Background Subtraction: Subtract the fluorescence readings of the background control wells from all other wells.
-
Calculate Reaction Rates: Determine the rate of the enzymatic reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Vinhibitor / V100% activity)] x 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of FAAH activity.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro FAAH activity assay.
Mechanism of FAAH Inhibition by this compound
Caption: Covalent modification of FAAH by this compound.
References
Application Notes and Protocols for Measuring Anandamide Levels Following URB532 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques for measuring changes in anandamide (AEA) levels following treatment with URB532, a selective inhibitor of fatty acid amide hydrolase (FAAH). The protocols outlined below are essential for researchers investigating the endocannabinoid system and the therapeutic potential of FAAH inhibitors.
Introduction
Anandamide is an endogenous cannabinoid neurotransmitter involved in regulating a wide range of physiological and pathological processes, including pain, mood, appetite, and memory. The enzyme fatty acid amide hydrolase (FAAH) is the primary catabolic enzyme responsible for the degradation of anandamide. Inhibition of FAAH by compounds such as this compound leads to an increase in endogenous anandamide levels, thereby potentiating its effects at cannabinoid receptors (CB1 and CB2) and other targets. Accurate measurement of anandamide levels is crucial for understanding the pharmacodynamics of this compound and its potential therapeutic applications.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of FAAH. By blocking the active site of this enzyme, this compound prevents the hydrolysis of anandamide into arachidonic acid and ethanolamine. This inhibition leads to an accumulation of anandamide in various tissues, including the brain, enhancing its signaling capabilities.
Signaling Pathway of Anandamide
// Signaling cascade in presynaptic neuron Anandamide_synapse -> CB1 [label="binds"]; CB1 -> Ca_channel [label="inhibits", arrowhead=tee]; CB1 -> K_channel [label="activates"]; CB1 -> AC [label="inhibits", arrowhead=tee]; AC -> cAMP [arrowhead=none, style=dashed]; ATP -> AC [arrowhead=none, style=dashed]; Ca_channel -> Neurotransmitter_Vesicle [label="triggers release", style=dashed]; K_channel -> CB1 [label="hyperpolarization", style=dashed, dir=back];
// Anandamide lifecycle in postsynaptic neuron NAPE -> NAPE_PLD [arrowhead=none, style=dashed]; NAPE_PLD -> Anandamide_post [label="synthesizes"]; Anandamide_post -> Anandamide_synapse [label="retrograde signaling"]; Anandamide_synapse -> FAAH [label="uptake & degradation"]; FAAH -> Arachidonic_Acid [label="hydrolyzes to"]; this compound -> FAAH [label="inhibits", arrowhead=tee];
} "Anandamide Signaling Pathway"
Quantitative Data on Anandamide Levels After FAAH Inhibition
The following table summarizes the dose-dependent effects of the FAAH inhibitor URB597, a close analog of this compound, on anandamide levels in the mouse hippocampus. These data provide an expected range of anandamide elevation following FAAH inhibition.[1]
| Treatment Group | Dose (mg/kg) | Mean Anandamide Level (pmol/mg protein) | Standard Error of the Mean (SEM) | Fold Change vs. Vehicle |
| Vehicle | - | 0.15 | 0.02 | 1.0 |
| URB597 | 0.1 | 0.35 | 0.04 | 2.3 |
| URB597 | 0.3 | 0.55 | 0.06 | 3.7 |
| URB597 | 0.5 | 0.75 | 0.08 | 5.0 |
Experimental Protocols
Accurate quantification of anandamide requires robust and validated analytical methods. The two most common techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 1: Quantification of Anandamide by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for anandamide quantification due to its high sensitivity and specificity.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Materials:
-
Biological sample (e.g., brain tissue homogenate, plasma)
-
Deuterated anandamide (AEA-d8) internal standard
-
Toluene, HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To 100 µL of sample (e.g., plasma or tissue homogenate), add 10 µL of AEA-d8 internal standard (concentration dependent on expected anandamide levels).
-
Add 1 mL of ice-cold toluene.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (toluene) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipophilic anandamide.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Anandamide: m/z 348.3 → 62.1
-
Anandamide-d8 (Internal Standard): m/z 356.3 → 62.1
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
3. Data Analysis
-
Construct a calibration curve using known concentrations of anandamide standards.
-
Determine the peak area ratio of anandamide to the internal standard (AEA-d8) in both the standards and the samples.
-
Calculate the concentration of anandamide in the samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Quantification of Anandamide by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and more accessible alternative to LC-MS, though it may have lower specificity. It is crucial to validate the ELISA kit for the specific sample matrix being used.
-
Materials:
-
Commercially available Anandamide ELISA kit (competitive immunoassay format is common).
-
Biological sample (plasma, serum, tissue homogenate).
-
Microplate reader.
-
-
General Procedure (will vary by kit manufacturer):
-
Sample and Standard Preparation: Prepare standards and samples according to the kit's instructions. This may involve dilution of the samples.
-
Assay Procedure: a. Add standards and samples to the wells of the microplate pre-coated with an anandamide antibody. b. Add a fixed amount of enzyme-conjugated anandamide (e.g., HRP-anandamide) to each well. This will compete with the anandamide in the sample for binding to the antibody. c. Incubate the plate for the time and temperature specified in the kit protocol. d. Wash the plate several times to remove unbound reagents. e. Add the substrate solution (e.g., TMB) and incubate to allow for color development. The intensity of the color will be inversely proportional to the amount of anandamide in the sample. f. Stop the reaction with a stop solution.
-
Data Analysis: a. Measure the absorbance of each well at the appropriate wavelength using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of anandamide in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
The accurate measurement of anandamide levels is fundamental to the preclinical and clinical development of FAAH inhibitors like this compound. LC-MS offers the highest degree of accuracy and specificity and should be considered the benchmark method. ELISA provides a high-throughput alternative suitable for screening and studies where the highest level of specificity is not required. The choice of methodology will depend on the specific research question, available resources, and the required level of analytical rigor. By following these detailed protocols, researchers can reliably quantify changes in anandamide levels and gain valuable insights into the pharmacological effects of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing URB532, a selective inhibitor of fatty acid amide hydrolase (FAAH), in preclinical research focused on stress-related psychiatric disorders. By inhibiting FAAH, this compound increases the endogenous levels of the endocannabinoid anandamide (AEA), offering a promising therapeutic strategy for conditions such as anxiety and depression.[1]
Mechanism of Action
This compound is a potent and selective inhibitor of FAAH, the primary enzyme responsible for the degradation of anandamide.[1][2] Inhibition of FAAH by this compound leads to an accumulation of AEA in the brain and peripheral tissues.[3] This elevation of anandamide enhances the activation of cannabinoid receptors, primarily CB1 receptors, which are densely expressed in brain regions implicated in stress and emotional regulation, such as the amygdala, prefrontal cortex, and hippocampus.[4] The enhanced endocannabinoid signaling is believed to mediate the anxiolytic and antidepressant-like effects observed with this compound administration.
Signaling Pathway of this compound-Mediated Anandamide Modulation
Caption: this compound inhibits FAAH, increasing anandamide levels and CB1R activation.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound and other FAAH inhibitors.
Table 1: this compound Dosage and Administration in Rodent Models
| Species | Dose Range (mg/kg) | Route of Administration | Vehicle | Key Findings | Reference |
| Mouse | 0.1 - 1.0 | Intraperitoneal (i.p.) | DMSO, Tween 80, Saline | Increased brain anandamide levels, impaired long-term potentiation (LTP) and memory. | |
| Rat | 10 - 30 | Oral (p.o.) | 0.5% Carboxymethyl cellulose (CMC) | Reduced inflammatory pain. | |
| Mouse | 0.3 | Intraperitoneal (i.p.) | Not Specified | Anxiolytic-like effects in chronic unpredictable stress models. |
Table 2: Effects of FAAH Inhibition on Anandamide Levels
| FAAH Inhibitor | Species | Tissue | Fold Increase in Anandamide | Time Point | Measurement Method | Reference |
| This compound | Mouse | Hippocampus, Neocortex | Significant increase | 0.5 and 4 hours post-injection | Liquid Chromatography-Mass Spectrometry (LC-MS) | |
| AM404 | Rat | Plasma | Gradual increase | 60 and 120 minutes post-injection | High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS) | |
| PF-3845 | Rat | Brain | Sustained elevation | Up to 24 hours post-injection | Not Specified |
Experimental Protocols
In Vivo Assessment of Anxiolytic-Like Effects in Rodents
This protocol outlines common behavioral tests to assess the anxiolytic-like effects of this compound in mice or rats.
a) Elevated Plus Maze (EPM)
The EPM test is a widely used assay to evaluate anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Administer this compound or vehicle to the animals (refer to Table 1 for dosage and route).
-
After the appropriate pre-treatment time, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.
-
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
b) Light-Dark Box Test
This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment connected by an opening.
-
Procedure:
-
Administer this compound or vehicle.
-
Place the animal in the dark compartment and allow it to explore for a 5-10 minute session.
-
Record the time spent in the light compartment and the number of transitions between the two compartments.
-
-
Data Analysis: An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.
c) Marble Burying Test
This test assesses anxiety and obsessive-compulsive-like behaviors. Anxious mice tend to bury novel objects in their bedding.
-
Apparatus: A standard mouse cage with a thick layer of bedding and a grid of marbles.
-
Procedure:
-
Administer this compound or vehicle.
-
Place the mouse in the cage with the marbles.
-
After a 30-minute session, count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Data Analysis: A decrease in the number of buried marbles is interpreted as an anxiolytic-like effect.
Experimental Workflow for Behavioral Testing
Caption: Workflow for conducting behavioral experiments with this compound.
Quantification of Anandamide Levels by LC-MS
This protocol provides a general outline for the measurement of anandamide levels in brain tissue following this compound administration.
-
Sample Collection and Preparation:
-
Administer this compound or vehicle to rodents.
-
At the desired time point, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Homogenize the tissue in a suitable solvent containing an internal standard (e.g., deuterated anandamide).
-
-
Lipid Extraction:
-
Perform a lipid extraction using a method such as the Bligh and Dyer method.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS analysis.
-
Inject the sample into a liquid chromatography system coupled to a mass spectrometer.
-
Separate anandamide from other lipids using a suitable chromatography column and gradient.
-
Detect and quantify anandamide and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Calculate the concentration of anandamide in the tissue sample by comparing the peak area ratio of endogenous anandamide to the internal standard against a standard curve.
In Vitro FAAH Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on FAAH.
-
Principle: This assay measures the hydrolysis of a fluorogenic substrate by FAAH, which produces a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity.
-
Materials:
-
Recombinant human or rodent FAAH enzyme.
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).
-
Assay buffer (e.g., Tris-HCl with a detergent).
-
This compound and other test compounds.
-
96-well microplate and a fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds.
-
In a 96-well plate, add the assay buffer, FAAH enzyme, and the test compounds.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
Logical Relationship of Experimental Approaches
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]
- 3. Elevation of Endogenous Anandamide Impairs LTP, Learning and Memory through CB1 Receptor Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated circulating levels of anandamide after administration of the transport inhibitor, AM404 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting URB532 solubility issues for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the fatty acid amide hydrolase (FAAH) inhibitor, URB532, in in vitro experiments.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter challenges with this compound solubility, leading to precipitation in stock solutions or cell culture media. This guide provides a systematic approach to identify and resolve these issues.
Issue 1: Precipitation observed in the this compound-DMSO stock solution.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in DMSO, or the DMSO has absorbed moisture.
-
Recommended Solution:
-
Ensure the use of anhydrous, high-purity DMSO. Moisture can significantly decrease the solubility of hydrophobic compounds.
-
If precipitation is observed, gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate until the compound is fully dissolved.[1][2]
-
Visually inspect the solution against a light source to confirm the absence of any particulate matter before use.[1]
-
Prepare a fresh stock solution at a slightly lower concentration if precipitation persists.
-
Issue 2: this compound precipitates immediately upon addition to cell culture medium.
This phenomenon, often termed "crashing out," is common when a concentrated stock of a hydrophobic compound is introduced into an aqueous environment.[3]
-
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the cell culture medium surpasses its aqueous solubility limit. | Decrease the final working concentration of this compound. It is advisable to perform a preliminary solubility test to determine the maximum soluble concentration in your specific cell culture medium.[3] |
| Rapid Dilution | Direct addition of a concentrated DMSO stock to a large volume of aqueous medium can cause a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing or swirling the medium to ensure even dispersion. |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower in cold liquids. | Always use pre-warmed (37°C) cell culture medium for preparing your working solutions. |
| High Final DMSO Concentration | While DMSO is an excellent solvent for initial stock preparation, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium as low as possible, ideally at or below 0.1%, and not exceeding 0.5%. This may necessitate preparing a more dilute intermediate stock solution. |
Issue 3: The cell culture medium becomes cloudy or shows a precipitate after a period of incubation.
-
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | A supersaturated solution may have been initially formed, which is not stable over time and eventually leads to precipitation. | Reduce the final working concentration of this compound. A time-course experiment can help determine the duration for which this compound remains in solution at the desired concentration. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the cell culture medium, forming insoluble complexes. | Test the solubility of this compound in a simpler buffer, such as Phosphate-Buffered Saline (PBS), to ascertain if media components are contributing to the issue. |
| pH Shift in Medium | Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of this compound. | Use a medium with a robust buffering system (e.g., containing HEPES) and monitor the pH of the culture throughout the experiment. |
| Evaporation of Media | Evaporation from the culture vessel can increase the concentration of all solutes, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator and consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes for long-term experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its ability to dissolve a wide range of hydrophobic compounds. It is crucial to use anhydrous, high-purity DMSO.
Q2: What is a typical stock solution concentration for this compound?
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance of cell lines to DMSO can vary. However, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with an ideal concentration of 0.1% or lower to avoid solvent-induced toxicity. It is always best to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.
Q4: How can I distinguish between this compound precipitation and microbial contamination?
A4: This is a critical step in troubleshooting.
-
Microscopic Examination: Chemical precipitates often appear as amorphous or crystalline structures, whereas bacteria are typically uniform in shape (e.g., cocci or bacilli) and may be motile. Fungi can appear as filamentous hyphae or budding yeast.
-
pH of the Media: Bacterial contamination often leads to a rapid drop in pH (media turns yellow), while fungal contamination can sometimes cause a more alkaline shift (media turns purple). Chemical precipitation usually does not cause a significant change in pH.
-
Culture Turbidity: Microbial growth typically results in a uniform turbidity that increases over time, while precipitates may settle at the bottom of the culture vessel.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration primary stock solution for long-term storage and subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryovials
Methodology:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO. To prepare a 10 mM solution from 1 mg of this compound (Molecular Weight: 370.45 g/mol ), you will need approximately 269.9 µL of DMSO.
-
Calculation: (1 mg / 370.45 mg/mmol) / 10 mmol/L = 0.0002699 L
-
-
In a sterile environment, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or use a sonicator bath for short periods.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
Objective: To dilute the primary DMSO stock into cell culture medium for treating cells while minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Step A (Intermediate Dilution): Prepare an intermediate dilution by adding a small volume of the 10 mM stock to a larger volume of pre-warmed medium. For example, to create a 100 µM intermediate solution, add 2 µL of the 10 mM stock to 198 µL of medium. Vortex gently immediately after adding the stock.
-
Step B (Final Dilution): Add the required volume of the intermediate solution to your cell culture plates or flasks. For example, to achieve a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM intermediate solution.
-
Gently swirl the plate or flask to ensure thorough mixing.
-
Always include a vehicle control group that is treated with the same final concentration of DMSO as the experimental groups.
Signaling Pathways and Experimental Workflows
FAAH Inhibition by this compound and Downstream Signaling
This compound is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound increases the endogenous levels of anandamide, which can then activate cannabinoid receptors (CB1 and CB2) and potentially other targets like the transient receptor potential vanilloid 1 (TRPV1) channel, leading to various cellular responses.
Caption: FAAH Inhibition by this compound Signaling Pathway.
Experimental Workflow for Troubleshooting this compound Precipitation
The following workflow provides a logical sequence of steps to address precipitation issues with this compound in in vitro experiments.
Caption: Troubleshooting Workflow for this compound Precipitation.
References
Technical Support Center: Optimizing URB532 Dosage for In Vivo Research
Welcome to the technical support center for the use of URB532 (also known as URB597), a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing in vivo dosage to maximize on-target effects while minimizing potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (AEA).[1][2] By inhibiting FAAH, this compound increases the levels of AEA in the brain and other tissues, thereby enhancing the signaling of endocannabinoids through cannabinoid receptors, primarily CB1 receptors.[1] This enhancement of endocannabinoid tone is responsible for the analgesic, anxiolytic, and antidepressant-like effects observed in preclinical studies.
Q2: Are this compound and URB597 the same compound?
A2: Yes, this compound and URB597 refer to the same chemical entity. It is also known by other developmental code names such as KDS-4103 and ORG-231295. For consistency, this guide will use the designation URB597, as it is more prevalent in the scientific literature.
Q3: What is a typical starting dose for in vivo experiments with URB597?
A3: The appropriate starting dose for URB597 depends on the animal model and the intended biological question. However, based on published studies, a general starting point can be determined. For instance, in rats, doses as low as 0.15 mg/kg (i.p.) have been shown to significantly inhibit brain FAAH activity. Efficacious doses in rodent models of pain and anxiety typically range from 0.1 to 10 mg/kg administered intraperitoneally (i.p.). It is always recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: What are the known off-target effects of URB597?
A4: URB597 is considered a highly selective inhibitor of FAAH. It has been screened against a wide range of receptors, ion channels, transporters, and enzymes with no significant interactions noted. However, some studies have reported that at higher concentrations, URB597 may inhibit other serine hydrolases, such as carboxylesterases, particularly in the liver. Additionally, some observed in vivo effects of URB597 may be independent of FAAH and CB1 receptor signaling, potentially involving PPARs or other pathways. Therefore, careful dose selection and the use of appropriate controls are crucial to minimize these potential off-target effects.
Q5: How can I confirm that URB597 is engaging its target (FAAH) in my in vivo model?
A5: Target engagement can be confirmed using several methods. A common approach is to measure FAAH activity in tissue homogenates from URB597-treated animals and compare it to vehicle-treated controls. More advanced techniques like the Cellular Thermal Shift Assay (CETSA) or competitive activity-based protein profiling (ABPP) can provide direct evidence of target binding in a cellular or in vivo context. Additionally, measuring the levels of the FAAH substrate, anandamide (AEA), in the brain or other tissues can serve as a pharmacodynamic biomarker of target engagement. An increase in AEA levels following URB597 administration indicates successful FAAH inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of efficacy in vivo despite proven in vitro potency. | Poor bioavailability or rapid metabolism. | Conduct pharmacokinetic (PK) studies to determine the concentration of URB597 in the plasma and target tissue over time. Consider alternative routes of administration or formulation strategies to improve exposure. |
| Suboptimal dose selection. | Perform a dose-response study to identify the minimal effective dose. Higher doses do not always translate to better efficacy and may increase the risk of off-target effects. | |
| Compensatory mechanisms. | Chronic FAAH inhibition might lead to compensatory changes in the endocannabinoid system. Measure the expression levels of CB1 receptors and other components of the endocannabinoid system. | |
| Unexpected or adverse effects observed in vivo. | Off-target effects. | Although URB597 is highly selective, off-target effects can occur at high doses. Reduce the dose to the lowest effective concentration. Perform an off-target screening panel to identify potential unintended targets. |
| Vehicle-related toxicity. | Always include a vehicle-only control group to rule out any effects of the formulation. Ensure the vehicle is well-tolerated at the administered volume and concentration. | |
| Strain or species-specific differences. | The response to URB597 may vary between different rodent strains or species. Consult the literature for studies using your specific animal model or conduct preliminary tolerability studies. | |
| High variability in response between animals. | Inconsistent drug administration. | Ensure accurate and consistent dosing technique. For oral gavage, verify proper placement. For injections, ensure consistent volume and site of administration. |
| Biological variability. | Increase the number of animals per group to improve statistical power. Ensure animals are age and weight-matched. Consider potential differences in metabolism between individual animals. |
Quantitative Data Summary
The following tables summarize key quantitative data for URB597 from various in vivo studies. These values should serve as a guide for experimental design.
Table 1: In Vivo Dosages and On-Target Efficacy of URB597
| Animal Model | Route of Administration | Effective Dose Range | On-Target Effect Observed | Reference(s) |
| Rat | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Inhibition of brain FAAH activity, analgesic and anxiolytic-like effects. | |
| Mouse | Intraperitoneal (i.p.) | 0.3 - 10 mg/kg | Inhibition of brain FAAH activity, antinociceptive effects, prevention of attentional impairments. | |
| Rhesus Monkey | Intravenous (i.v.) | 0.3 - 3.2 mg/kg | Blockade of brain FAAH activity and increased anandamide levels. |
Table 2: Pharmacokinetic and Off-Target Profile of URB597
| Parameter | Value | Species | Notes | Reference(s) |
| Brain FAAH ID50 (i.p.) | 0.15 mg/kg | Rat | Dose required to inhibit 50% of FAAH activity in the brain. | |
| In Vitro FAAH IC50 | 5 nM (rat brain) | Rat | Concentration required to inhibit 50% of FAAH activity in vitro. | |
| Off-Target Interaction | Carboxylesterases | Rodent (liver) | Inhibition observed at higher concentrations. | |
| Off-Target Interaction | PPARs | In vitro | Potential indirect activation. |
Experimental Protocols
Protocol 1: In Vivo Target Engagement Assessment using a Brain Tissue Homogenate FAAH Activity Assay
Objective: To determine the extent of FAAH inhibition in the brain following in vivo administration of URB597.
Materials:
-
URB597
-
Vehicle (e.g., 5% Tween 80, 5% polyethylene glycol 400, and 90% saline)
-
Rodents (rats or mice)
-
[¹⁴C]Anandamide or other suitable FAAH substrate
-
Scintillation fluid and counter
-
Bradford assay reagents
-
Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Dounce homogenizer or similar tissue disruptor
Procedure:
-
Dosing: Administer URB597 or vehicle to animals via the desired route (e.g., i.p.). Include multiple dose groups and a vehicle control group.
-
Tissue Collection: At a predetermined time point post-dosing (e.g., 30 minutes to 4 hours), euthanize the animals and rapidly dissect the brain.
-
Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer.
-
Protein Quantification: Determine the protein concentration of the homogenate using a Bradford assay.
-
FAAH Activity Assay:
-
In a microcentrifuge tube, add a standardized amount of brain homogenate protein.
-
Initiate the reaction by adding [¹⁴C]Anandamide.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding an acidic solution (e.g., citric acid).
-
Extract the radiolabeled product (e.g., [¹⁴C]arachidonic acid) using an organic solvent.
-
Quantify the radioactivity in the organic phase using a scintillation counter.
-
-
Data Analysis: Calculate the FAAH activity as the amount of product formed per unit of time per mg of protein. Compare the activity in the URB597-treated groups to the vehicle control group to determine the percentage of FAAH inhibition.
Protocol 2: Assessment of Off-Target Effects using a Carboxylesterase Activity Assay
Objective: To evaluate the potential off-target inhibition of liver carboxylesterases by URB597.
Materials:
-
URB597
-
Vehicle
-
Rodents (rats or mice)
-
p-Nitrophenyl acetate (pNPA) or other suitable carboxylesterase substrate
-
Liver tissue
-
Homogenization buffer
-
Spectrophotometer
Procedure:
-
Dosing and Tissue Collection: Follow steps 1 and 2 from Protocol 1, but collect the liver instead of the brain.
-
Homogenization and Protein Quantification: Follow steps 3 and 4 from Protocol 1 using the liver tissue.
-
Carboxylesterase Activity Assay:
-
In a 96-well plate, add a standardized amount of liver homogenate protein.
-
Add pNPA solution to each well to initiate the reaction.
-
Measure the change in absorbance at 405 nm over time using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of pNPA hydrolysis.
-
-
Data Analysis: Calculate the carboxylesterase activity and compare the activity in the URB597-treated groups to the vehicle control group. A significant decrease in activity in the URB597-treated groups would indicate off-target inhibition.
Visualizations
Caption: Workflow for optimizing this compound dosage in vivo.
Caption: Primary signaling pathway of FAAH and its inhibition by this compound.
Caption: Potential on-target and off-target effects of high-dose this compound.
References
Addressing inconsistent behavioral results with URB532 administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent behavioral results with URB532 administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1][2] By inhibiting FAAH, this compound increases the endogenous levels of anandamide and other related fatty acid amides, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other targets.[1]
Q2: What are the potential therapeutic applications of this compound?
Due to its role in modulating the endocannabinoid system, this compound and other FAAH inhibitors have been investigated for a range of therapeutic applications, including the treatment of anxiety, depression, pain, and neurodegenerative diseases.
Q3: Why am I observing inconsistent behavioral results with this compound?
Inconsistent behavioral outcomes with this compound administration can arise from a multitude of factors. These can be broadly categorized as pharmacological, experimental, and subject-specific variables. The troubleshooting guide below provides a more detailed exploration of these factors.
Q4: Are there known off-target effects of this compound?
While this compound is considered a selective FAAH inhibitor, the potential for off-target effects should not be entirely dismissed, especially at higher concentrations. It is crucial to consider that even selective drugs can interact with other molecular targets, potentially contributing to unexpected behavioral phenotypes.
Q5: How does the activity of this compound compare to other FAAH inhibitors like URB597?
This compound and URB597 are structurally related and both act as potent FAAH inhibitors. Much of the preclinical literature uses these compounds, sometimes interchangeably. While their primary mechanism of action is the same, subtle differences in their pharmacokinetic and pharmacodynamic profiles might exist. When comparing results across studies, it is important to note which specific compound was used.
Troubleshooting Guide: Addressing Inconsistent Behavioral Results
Issue 1: Lack of Expected Behavioral Effect
Question: I administered this compound at a previously published effective dose, but I am not observing the expected anxiolytic/analgesic/etc. effect. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Dose-Response Relationship: The dose-response curve for FAAH inhibitors can be complex, sometimes exhibiting a "U-shaped" or biphasic effect. This means that both very low and very high doses may be less effective than an intermediate dose.
-
Recommendation: Conduct a full dose-response study to determine the optimal effective dose for your specific behavioral paradigm and animal model.
-
-
Route of Administration: The bioavailability and kinetics of this compound can vary significantly depending on the route of administration (e.g., intraperitoneal, oral, intravenous).
-
Recommendation: Ensure the chosen route of administration is appropriate for achieving sufficient brain penetration for centrally-mediated behaviors. Refer to the tables below for examples of different administration routes and their outcomes.
-
-
Timing of Behavioral Testing: The peak effect of this compound will depend on its pharmacokinetic profile. Behavioral testing must be conducted within the window of maximal FAAH inhibition and elevated anandamide levels.
-
Recommendation: Review pharmacokinetic data for this compound or similar compounds to optimize the timing of your behavioral assessments post-administration. One study noted that in rats, an antinociceptive effect of URB597 was delayed when assessing pain-depressed behavior compared to pain-stimulated behavior.
-
-
Metabolism and Drug Clearance: Individual differences in drug metabolism can lead to variability in drug exposure.
-
Recommendation: If feasible, measure plasma or brain concentrations of this compound and/or anandamide levels to confirm target engagement.
-
Issue 2: High Variability Between Subjects
Question: I am observing a significant degree of variability in the behavioral responses to this compound between my experimental subjects. How can I reduce this?
Possible Causes and Troubleshooting Steps:
-
Genetic Background: Different strains of mice or rats can exhibit varied responses to psychoactive compounds due to differences in their neurobiology and metabolism.
-
Sex Differences: The endocannabinoid system is known to be influenced by sex hormones. Studies have shown sex-dependent effects of FAAH inhibitors.
-
Recommendation: Analyze data separately for males and females. Ensure that experimental groups are balanced for sex, or use only one sex if scientifically justified.
-
-
Environmental Factors: Stress, housing conditions, and handling can all impact the baseline state of the endocannabinoid system and influence behavioral outcomes.
-
Recommendation: Standardize environmental conditions and handling procedures as much as possible. Acclimatize animals to the experimental procedures to minimize stress-induced variability.
-
-
Diet: The composition of dietary fats can influence the availability of precursors for endocannabinoid synthesis.
-
Recommendation: Provide a standardized diet to all experimental animals.
-
Issue 3: Unexpected or Contradictory Behavioral Outcomes
Question: I administered this compound expecting an anxiolytic effect, but I observed an anxiogenic or no effect. Why might this be happening?
Possible Causes and Troubleshooting Steps:
-
Baseline Anxiety State: The effects of FAAH inhibitors can be state-dependent. An anxiolytic effect may be more pronounced in animals with a high baseline level of anxiety.
-
Recommendation: Consider the baseline characteristics of your animal model. In some cases, inducing a state of stress or anxiety prior to drug administration may be necessary to unmask an an-anxiolytic effect.
-
-
Behavioral Paradigm Specificity: The behavioral effects of this compound can be specific to the paradigm used. For instance, a compound might show efficacy in a model of innate anxiety (e.g., elevated plus maze) but not in a model of learned fear (e.g., fear conditioning).
-
Recommendation: Use a battery of behavioral tests to obtain a more comprehensive profile of the drug's effects.
-
-
Off-Target Effects: At higher doses, off-target effects could contribute to unexpected behavioral phenotypes.
-
Recommendation: If using a high dose, consider testing a lower dose to see if the unexpected effect persists.
-
Data Presentation
Table 1: Comparison of URB597 Administration Protocols and Behavioral Outcomes
(Note: Data for the closely related compound URB597 is presented here due to its more extensive characterization in publicly available literature. These data can serve as a guide for designing experiments with this compound.)
| Species/Strain | Drug | Dose Range | Route of Admin. | Behavioral Test | Key Findings |
| Male Sprague Dawley Rats | URB597 | 1-10 mg/kg | IP | Acid-stimulated stretching | Dose-related decrease in stretching (antinociception). |
| Male Sprague Dawley Rats | URB597 | 1-10 mg/kg | IP | Acid-depressed ICSS | Delayed and partial antinociceptive effect. |
| Adolescent C57BL/6J Mice | URB597 | 0.3 mg/kg | IP | 5-Choice Serial Reaction Time Task | Prevented attentional impairments induced by distractors. |
| Male C57BL/6JArc Mice | URB597 | Not specified | Not specified | Forced Swim Test, Elevated Plus Maze | Antidepressant and anxiolytic-like effects. |
| Rats | URB597 | Not specified | i.c.v. & i.p. | Tooth pulp stimulation | Antinociceptive effect in a model of orofacial pain. |
Experimental Protocols
General Protocol for Intraperitoneal (IP) Administration of this compound in Rodents
-
Drug Preparation: Dissolve this compound in a vehicle solution. A common vehicle for FAAH inhibitors is a mixture of ethanol, Tween 80 (or Cremophor), and saline. The final concentration of the organic solvent should be minimized.
-
Dosing: Calculate the required volume for injection based on the animal's body weight and the desired dose.
-
Administration: Gently restrain the animal. Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Inject the solution into the peritoneal cavity.
-
Post-injection Monitoring: Observe the animal for any adverse reactions.
-
Behavioral Testing: Conduct behavioral testing at the predetermined time point post-injection, based on the compound's pharmacokinetic profile.
Mandatory Visualization
Caption: this compound inhibits FAAH, increasing anandamide levels and CB1 receptor activation.
Caption: A typical experimental workflow for behavioral studies with this compound.
References
Refining URB532 treatment protocols to reduce animal-to-animal variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining URB532 treatment protocols to reduce animal-to-animal variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, often used interchangeably with URB597 in literature, is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound increases the endogenous levels of anandamide, thereby enhancing endocannabinoid signaling at cannabinoid receptors (CB1 and CB2). This mechanism is leveraged to study the therapeutic potential of enhanced endocannabinoid signaling in various conditions, including pain, anxiety, and depression.
Q2: What are the major sources of animal-to-animal variability in this compound studies?
A2: Animal-to-animal variability in response to this compound can be significant and can arise from several factors:
-
Genetic Background: Different mouse and rat strains can exhibit varied responses to pharmacological agents due to differences in metabolism, receptor expression, and off-target effects.
-
Sex: Sex-based differences in the endocannabinoid system and drug metabolism can lead to differential responses to this compound between male and female animals.
-
Drug Formulation and Administration: The vehicle used, the route of administration, and the stability of the this compound formulation can significantly impact its bioavailability and, consequently, its efficacy and the consistency of results.
-
Environmental and Procedural Factors: Stress from handling, housing conditions, and inconsistencies in experimental procedures can influence physiological and behavioral outcomes.
Q3: What is a standard recommended starting dose for this compound in rodents?
A3: A commonly cited effective dose for URB597 (a closely related compound) in rodents is in the range of 0.1 to 10 mg/kg administered intraperitoneally (i.p.). However, the optimal dose is highly dependent on the specific animal model, the intended biological effect, and the route of administration. A dose-response study is always recommended to determine the most effective and reproducible dose for your specific experimental conditions.
Q4: How should I prepare a this compound solution for in vivo administration?
A4: this compound is a lipophilic compound with poor water solubility. Therefore, it requires a suitable vehicle for in vivo administration. A common method involves first dissolving this compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it with a vehicle such as saline, often containing a surfactant like Tween 80 to improve solubility and prevent precipitation. For oral administration, formulations in vegetable oils or suspensions with carboxymethyl cellulose (CMC) can be used. It is crucial to establish the stability of the formulation and to include a vehicle-only control group in your experiments.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Readouts
-
Potential Cause: Inconsistent drug exposure due to formulation issues.
-
Troubleshooting Steps:
-
Verify Formulation Homogeneity: Ensure your this compound formulation is a homogenous solution or a fine, stable suspension. Vortex or sonicate the solution before each injection to ensure uniform distribution of the compound.
-
Assess Formulation Stability: Prepare fresh solutions for each experiment, as this compound may degrade or precipitate out of solution over time, especially at room temperature.
-
Optimize Vehicle Composition: If precipitation is observed, consider increasing the concentration of the co-solvent (e.g., DMSO, ethanol) or surfactant (e.g., Tween 80). However, be mindful of the potential toxicity of the vehicle components at higher concentrations. A vehicle toxicity study is recommended.
-
-
-
Potential Cause: Stress-induced behavioral alterations.
-
Troubleshooting Steps:
-
Acclimatize Animals: Ensure a sufficient acclimatization period for the animals to the housing facility, handling procedures, and experimental apparatus.
-
Standardize Handling: Use consistent and gentle handling techniques for all animals. Consider using handling tunnels instead of tail handling for mice to reduce stress.
-
Control for Environmental Factors: Maintain consistent temperature, humidity, lighting, and noise levels in the animal facility.
-
-
Issue 2: Inconsistent or Lack of Expected Pharmacological Effect
-
Potential Cause: Suboptimal dosing or route of administration.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: If not already done, perform a dose-response study to identify the optimal dose that produces the desired effect with minimal variability.
-
Evaluate Different Administration Routes: The route of administration significantly affects the pharmacokinetics of a drug. Compare intraperitoneal (i.p.), subcutaneous (s.c.), oral (p.o.), and intravenous (i.v.) administration to determine which route provides the most consistent results for your model.
-
-
-
Potential Cause: Species or strain-specific differences in metabolism.
-
Troubleshooting Steps:
-
Review Literature for Your Specific Strain: Investigate if there are known differences in drug metabolism or endocannabinoid system function in the specific rodent strain you are using.
-
Consider Pharmacokinetic Studies: If feasible, conduct pilot pharmacokinetic studies to determine the Cmax, T1/2, and AUC of this compound in your chosen species and strain. This will provide valuable information on the bioavailability and clearance of the compound.
-
-
Issue 3: Sex-Specific Differences in Response
-
Potential Cause: Hormonal influences on the endocannabinoid system.
-
Troubleshooting Steps:
-
Include Both Sexes in Studies: Whenever possible, include both male and female animals in your experimental design to identify and characterize any sex-specific effects.
-
Control for Estrous Cycle in Females: If studying female animals, monitor and record the stage of the estrous cycle, as hormonal fluctuations can influence the endocannabinoid system and behavioral outcomes.
-
Analyze Data for Each Sex Separately: Analyze the data for males and females separately to determine if there are statistically significant differences in their response to this compound.
-
-
Data Presentation
Table 1: Factors Influencing Variability in this compound Animal Studies and Mitigation Strategies
| Factor | Potential Impact on Variability | Recommended Mitigation Strategy |
| Genetic Background | Differences in drug metabolism, receptor density, and behavioral phenotypes. | Use a consistent inbred strain. If comparing strains, account for genetic differences in the analysis. |
| Sex | Hormonal influences on the endocannabinoid system and drug pharmacokinetics. | Include both sexes and analyze data separately. Control for the estrous cycle in females. |
| Age and Weight | Age-related changes in metabolism and physiology. | Use a narrow age and weight range for all experimental animals. |
| Drug Formulation | Poor solubility leading to inconsistent dosing. | Use appropriate vehicles (e.g., DMSO, Tween 80, saline). Ensure solution homogeneity and stability. |
| Route of Administration | Affects bioavailability, Cmax, and duration of action. | Choose the most appropriate route for the experimental question and maintain consistency. |
| Handling and Stress | Can alter baseline physiology and behavior, masking drug effects. | Acclimatize animals, use standardized and gentle handling, and control environmental stressors. |
| Experimenter Bias | Unconscious bias in handling, scoring, or data analysis. | Implement blinding and randomization in experimental procedures. |
Table 2: Example URB597 Formulation and Administration Protocols from Literature
| Species/Strain | Dose | Route | Vehicle Composition | Reference |
| Male Sprague-Dawley Rats | 0.3 mg/kg | i.p. | Not specified | |
| Male C57BL/6J mice | 5, 10, 20 mg/kg | i.p. | 5% DMSO, 5% Tween 80 in saline | Fegley et al., 2005 (PNAS) |
| Male Wistar rats | 0.1, 0.3, 1 mg/kg | i.p. | 10% DMSO, 10% Tween 80 in saline | Gobbi et al., 2005 (PNAS) |
| Male CD-1 mice | 10 mg/kg | i.p. | 2% DMSO, 2% Tween 80 in saline | Ahn et al., 2009 (J Med Chem) |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal Injection in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Insulin syringes with permanently attached needles (e.g., 28-30 gauge)
-
-
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed.
-
Prepare the vehicle: Prepare a fresh vehicle solution of 5% DMSO and 5% Tween 80 in sterile saline. For example, to make 1 ml of vehicle, add 50 µl of DMSO and 50 µl of Tween 80 to 900 µl of sterile saline.
-
Dissolve this compound: Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube. Add a small volume of the vehicle and vortex thoroughly until the powder is completely dissolved. You may need to sonicate for a few minutes to aid dissolution.
-
Prepare the final injection solution: Add the remaining vehicle to the dissolved this compound to achieve the final desired concentration. For example, if the desired dose is 1 mg/kg and the injection volume is 10 ml/kg, the final concentration of the solution should be 0.1 mg/ml.
-
Administer the solution: Vortex the solution immediately before drawing it into the syringe to ensure homogeneity. Administer the solution via intraperitoneal injection to the lower quadrant of the abdomen, being careful to avoid the midline and internal organs.
-
-
Important Considerations:
-
Always prepare fresh solutions on the day of the experiment.
-
Administer a vehicle-only solution to the control group.
-
Ensure the final concentration of DMSO is well-tolerated by the animals.
-
Mandatory Visualization
Caption: FAAH signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for this compound studies.
Caption: Troubleshooting logic for addressing high variability.
Technical Support Center: URB532 Brain Concentration Measurement
Welcome to the technical support center for researchers, scientists, and drug development professionals working with URB532. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with accurately measuring this compound concentrations in the brain.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in measuring this compound brain concentration?
A1: The main challenges stem from several factors:
-
Blood-Brain Barrier (BBB) Penetration: The BBB tightly regulates the passage of substances into the brain. Quantifying the precise amount of this compound that crosses this barrier is a primary hurdle. The extent of brain penetration is often expressed as the unbound brain-to-plasma partition coefficient (Kp,uu,brain), which is a critical but resource-intensive parameter to determine.[1][2]
-
Physicochemical Properties: As a carbamate compound, this compound's stability, solubility, and potential for binding to plasma and brain proteins can significantly impact its distribution and recovery during analysis.[3][4][5] Carbamates can be susceptible to enzymatic and chemical degradation, requiring careful sample handling and storage.
-
Matrix Effects: The brain is a complex, lipid-rich matrix. Endogenous components can interfere with the analysis, particularly in mass spectrometry, by causing ion suppression or enhancement, leading to inaccurate quantification.
-
Low Concentrations: Due to potentially limited BBB penetration and systemic metabolism, the concentration of this compound at the target site in the brain may be very low, requiring highly sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Unbound vs. Total Concentration: Only the unbound (free) drug in the brain's interstitial fluid is pharmacologically active. Measuring this unbound concentration is technically demanding and often requires techniques like in vivo microdialysis, as opposed to measuring the total concentration in a brain homogenate.
Q2: Which analytical method is best suited for quantifying this compound in brain samples?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in complex biological matrices such as brain homogenate or microdialysate. This method offers the high sensitivity and selectivity required to detect low concentrations and distinguish the analyte from endogenous interferences.
Q3: How do I interpret the brain-to-plasma ratio (Kp) versus the unbound brain-to-plasma ratio (Kp,uu,brain)?
A3:
-
Kp (Total Brain-to-Plasma Ratio): This is the ratio of the total concentration of the drug in the brain (from a homogenate) to the total concentration in plasma. It can be confounded by non-specific binding to lipids and proteins in both compartments.
-
Kp,uu,brain (Unbound Brain-to-Plasma Ratio): This is the ratio of the unbound drug concentration in the brain's interstitial fluid to the unbound concentration in plasma. It is a more accurate measure of the drug's ability to cross the BBB and reach its target.
-
A Kp,uu,brain value close to 1 suggests passive diffusion across the BBB.
-
A value < 1 indicates that the drug is actively removed from the brain by efflux transporters.
-
A value > 1 suggests active transport into the brain.
-
Q4: What are the key physicochemical properties of this compound I should be aware of?
A4: While specific experimental data for this compound is limited in publicly available literature, as a carbamate-containing compound, its properties are critical for experimental design. Key considerations include solubility, stability under different pH and temperature conditions, and lipophilicity (LogP), which influences both BBB penetration and non-specific binding.
Data Presentation: Physicochemical and Pharmacokinetic Parameters
The following tables summarize key properties and representative data relevant to the analysis of this compound. Note: Some values are representative for compounds with similar structures due to limited public data on this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Significance in Brain Concentration Measurement |
| Molecular Formula | C₁₈H₂₁NO₃ | Essential for mass spectrometry calculations. |
| Molecular Weight | 299.37 g/mol | Affects diffusion rates and MS settings. |
| Structure | Carbamate | Carbamate moiety can be liable to hydrolysis; influences binding interactions. |
| Solubility | Soluble in DMSO, Ethanol | Important for preparing stock solutions and standards. Poor aqueous solubility can be a challenge. |
| Stability | Stable under recommended storage (-20°C). Potential for hydrolysis. | Critical for sample integrity from collection to analysis. Instability in homogenate can lead to underestimation. |
| Plasma Protein Binding | High (Predicted) | Affects the free fraction of drug available to cross the BBB. High binding reduces brain penetration. |
| LogP | High (Predicted) | High lipophilicity can increase BBB penetration but also non-specific binding within brain tissue. |
Table 2: Representative Validation Parameters for an LC-MS/MS Method
| Parameter | Target Range | Implication for this compound Measurement |
| Linearity (r²) | > 0.99 | Ensures a proportional response across a range of concentrations. |
| Lower Limit of Quantification (LLOQ) | Low ng/mL or pg/mL | Method must be sensitive enough to detect physiologically relevant brain concentrations. |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Ensures the measured value is close to the true value. |
| Precision (%CV) | < 15% (< 20% at LLOQ) | Ensures reproducibility of the measurement. |
| Recovery (%) | Consistent and >60% | Indicates the efficiency of the extraction process. |
| Matrix Effect (%) | 85-115% | Ensures that brain matrix components do not interfere with ionization. |
| Stability (Freeze-thaw, Bench-top) | < 15% degradation | Confirms that this compound does not degrade during sample handling and processing. |
Troubleshooting Guides
Problem 1: Low or No Detectable this compound Signal in Brain Samples
| Potential Cause | Troubleshooting Step |
| Poor Brain Penetration | Review literature for expected Kp,uu,brain. Consider a higher dosing regimen if feasible. Ensure the chosen animal model and administration route are appropriate. |
| Analyte Degradation | Process samples immediately on ice. Use protease and esterase inhibitors in the homogenization buffer. Perform bench-top and freeze-thaw stability tests using spiked brain homogenate to confirm stability. |
| Inefficient Extraction | Optimize the protein precipitation solvent (e.g., test acetonitrile vs. methanol). Consider a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples and better recovery. |
| Ion Suppression | Infuse a standard solution of this compound post-column while injecting an extracted blank brain sample to pinpoint retention times with significant ion suppression. Adjust chromatography to move the this compound peak away from suppressive regions. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects. |
| Insufficient MS/MS Sensitivity | Optimize MS parameters: cone voltage, collision energy, and source temperatures. Ensure the correct MRM transitions are being monitored. |
Problem 2: High Variability Between Replicate Injections or Samples
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Homogenization | Ensure the brain tissue is thoroughly and consistently homogenized. Use a mechanical homogenizer and keep samples on ice to prevent degradation. |
| Precipitate carryover | After protein precipitation and centrifugation, carefully collect the supernatant without disturbing the pellet. A second centrifugation step may be necessary. |
| LC System Issues | Check for leaks in the LC system. Ensure the autosampler is functioning correctly and injecting consistent volumes. Run system suitability tests before the analytical batch. |
| Inconsistent Internal Standard Addition | Ensure the internal standard is added precisely to all samples, standards, and QCs before any processing steps. |
Experimental Protocols
Disclaimer: The following protocol is an adapted, representative procedure based on standard methods for quantifying small molecules in rodent brain tissue. It should be fully validated for this compound before use in formal studies.
Protocol: Quantification of this compound in Rat Brain Homogenate by LC-MS/MS
1. Materials and Reagents
-
This compound reference standard
-
Stable Isotope-Labeled this compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Rat brain tissue (blank and study samples)
-
Phosphate Buffered Saline (PBS), pH 7.4
2. Sample Preparation
-
Brain Homogenization:
-
Accurately weigh the frozen brain tissue (~100 mg).
-
Add ice-cold PBS (4 volumes, e.g., 400 µL for 100 mg tissue) containing a protease/esterase inhibitor cocktail.
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout.
-
-
Protein Precipitation:
-
Pipette 50 µL of brain homogenate into a clean microcentrifuge tube.
-
Add 10 µL of IS working solution (e.g., 100 ng/mL in 50% methanol).
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Collection:
-
Carefully transfer the supernatant (~200 µL) to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and centrifuge again at 4,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the final supernatant to an LC vial for analysis.
-
3. LC-MS/MS Conditions (Representative)
-
LC System: UPLC/HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 10% B
-
3.6-5.0 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 300.2 -> Q3: 152.1 (Quantifier), 300.2 -> 121.1 (Qualifier)
-
IS (e.g., d4-URB532): Q1: 304.2 -> Q3: 156.1
-
(Note: These transitions must be optimized empirically by infusing the pure compound)
-
4. Calibration and Quality Control
-
Prepare calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high) by spiking known amounts of this compound into blank brain homogenate.
-
Process standards and QCs alongside the unknown samples.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low signal.
Caption: Simplified signaling pathway for this compound.
References
- 1. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of plasma protein binding on in vivo activity and brain penetration of glycine/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting unexpected outcomes in URB532-treated cell lines
Welcome to the technical support center for URB532. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected outcomes in this compound-treated cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a well-characterized inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1][4] By inhibiting FAAH, this compound increases the endogenous levels of AEA, thereby potentiating its effects at cannabinoid receptors (CB1 and CB2) and other potential targets. This enhancement of endocannabinoid signaling is the key to its biological activity.
Q2: I am observing high variability in the response to this compound across different cancer cell lines. Why is this happening?
A2: The variability in cellular responses to this compound can be attributed to several factors:
-
Differential FAAH Expression: Cell lines express FAAH at different levels. For instance, T47D and MCF7 breast cancer cell lines show elevated FAAH expression compared to MDA-MB-231 cells. A higher level of FAAH may correlate with a more pronounced effect of the inhibitor.
-
Cannabinoid Receptor Density: The expression levels of CB1 and CB2 receptors, the primary targets of AEA, can vary significantly among different cell lines.
-
Underlying Genetic and Phenotypic Differences: Each cell line possesses a unique genetic background and signaling network. These intrinsic differences can influence the cellular response to elevated AEA levels. For example, the status of signaling pathways like EGF/EGFR can impact the outcome of this compound treatment.
Q3: Are there known off-target effects of this compound that could explain unexpected results?
A3: While this compound is considered a selective FAAH inhibitor, the possibility of off-target effects should not be entirely dismissed, especially at higher concentrations. Some studies suggest that at concentrations up to 500 μM, it shows no significant activity against other serine hydrolases in vitro. However, it is always advisable to perform control experiments to rule out off-target effects. This can include using a structurally different FAAH inhibitor or utilizing siRNA to knock down FAAH and observe if the phenotype is replicated.
Q4: How stable is this compound in cell culture media?
A4: The stability of any compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum components. While specific stability data for this compound in various cell culture media is not extensively published, it is crucial to consider its potential degradation over the course of a multi-day experiment. For long-term experiments, it is recommended to replenish the media with fresh this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration. A general protocol to assess compound stability is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Weaker-than-expected or no biological effect of this compound.
| Possible Cause | Troubleshooting Step |
| Low FAAH expression in the cell line. | Verify FAAH expression levels in your cell line of interest using Western blot or qPCR. Compare with cell lines known to have high FAAH expression (e.g., T47D, MCF7). |
| Degradation of this compound in culture media. | For long-term experiments, replenish the media with fresh this compound every 24-48 hours. Assess the stability of your this compound stock and working solutions. |
| Incorrect dosage. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. |
| Cell culture conditions. | Ensure optimal cell health and culture conditions. Factors like confluency and passage number can influence experimental outcomes. |
| Presence of serum. | The presence of serum and its associated growth factors can sometimes modulate the cellular response to treatment. Consider performing experiments in reduced serum conditions, if appropriate for your cell line. |
Issue 2: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells and plates. |
| Variability in drug concentration. | Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure thorough mixing of the drug in the culture medium. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Cell line heterogeneity. | Sub-clone your cell line to ensure a more homogenous population. Regularly perform cell line authentication. |
Quantitative Data Summary
The following tables summarize the effects of this compound on the viability of different cancer cell lines as reported in the literature.
Table 1: Effect of FAAH Inhibitors on Breast Cancer Cell Line Viability
| Cell Line | Treatment | Concentration | Effect on Cell Viability | Reference |
| T47D | URB597 | Not specified | No significant decrease | |
| MCF7 | URB597 | Not specified | No significant decrease | |
| MDA-MB-231 | URB597 | Not specified | Significant decrease | |
| MDA-MB-231 | PF750 | Increasing doses | Continuous decrease |
Table 2: Effect of Met-F-AEA in Combination with URB597 on Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Treatment | Effect on EGF-induced Proliferation | Effect on EGF-induced Migration | Reference |
| A549 | Met-F-AEA (10µM) + URB597 (0.2µM) | Significant reduction | Significant reduction | |
| H460 | Met-F-AEA (10µM) + URB597 (0.2µM) | Significant reduction | Significant reduction |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot for FAAH Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against FAAH overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Assessing Compound Stability in Cell Culture Media
-
Preparation: Prepare a working solution of this compound in your complete cell culture medium at the highest concentration used in your experiments.
-
Incubation: Aliquot the spiked media into sterile tubes and incubate under the same conditions as your cell culture experiments (37°C, 5% CO2).
-
Time Points: Collect samples at different time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method such as HPLC or LC-MS/MS.
-
Data Interpretation: Plot the concentration of this compound against time to determine its degradation profile.
Signaling Pathways and Workflows
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to this compound treatment.
Caption: Mechanism of action of this compound as a FAAH inhibitor.
Caption: Downstream signaling of Met-F-AEA and URB597 in NSCLC.
References
- 1. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of fatty acid amide hydrolase inhibition and monacylglycerol lipase inhibition on habit formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Strategies for enhancing the statistical power of URB532 in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in vivo studies with URB532, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). Our goal is to help enhance the statistical power and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and irreversible inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound increases the endogenous levels of anandamide and other fatty acid amides, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other targets.
Q2: What are the expected physiological and behavioral effects of this compound administration in vivo?
A2: By increasing anandamide levels, this compound has been shown to produce anxiolytic-like, antidepressant-like, and analgesic effects in various preclinical animal models. It is important to note that unlike direct-acting cannabinoid agonists, this compound typically does not produce the classic cannabinoid tetrad of effects (hypomotility, catalepsy, hypothermia, and analgesia) at doses that effectively inhibit FAAH, suggesting a more modulatory role in the endocannabinoid system.
Q3: How should I prepare and administer this compound for in vivo studies?
A3: this compound is a lipophilic compound with poor water solubility. A common vehicle for intraperitoneal (i.p.) injection is a mixture of ethanol, Tween 80 (a solubilizing agent), and saline. For oral administration, it can be dissolved in vehicles like corn oil or a solution containing Cremophor EL. It is crucial to ensure the compound is fully dissolved and the vehicle is well-tolerated by the animals to avoid precipitation and ensure consistent bioavailability.
Q4: What are some potential off-target effects of this compound?
A4: While this compound is considered highly selective for FAAH, it is essential to consider potential off-target effects, especially at higher doses. Researchers should include appropriate control groups to differentiate between FAAH-mediated effects and potential off-target activities. These may include using FAAH knockout animals or co-administration with cannabinoid receptor antagonists.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral data | - Inconsistent drug administration (e.g., precipitation of this compound in the vehicle).- Environmental stressors affecting animal behavior.- Inconsistent handling of animals.- Genetic variability within the animal strain. | - Ensure this compound is fully dissolved in the vehicle before each injection.- Acclimate animals to the testing room and equipment.- Handle all animals consistently and by the same researcher if possible.- Use a genetically homogeneous animal strain. Consider using a within-subjects design if appropriate. |
| Lack of a significant behavioral effect | - Insufficient dose of this compound.- Inadequate statistical power (small sample size).- Timing of behavioral testing relative to drug administration is not optimal.- The chosen behavioral assay is not sensitive to the effects of FAAH inhibition. | - Conduct a dose-response study to determine the optimal effective dose.- Perform a power analysis to determine the appropriate sample size.- Characterize the pharmacokinetic profile of this compound in your model to determine the time of peak brain concentration and test at that time point.- Select behavioral assays known to be sensitive to modulation of the endocannabinoid system (e.g., elevated plus-maze for anxiety, hot plate test for analgesia). |
| Unexpected or contradictory results | - Off-target effects of this compound at high doses.- Interaction with other experimental variables (e.g., diet, stress levels).- Vehicle effects on behavior. | - Include a dose-response curve and test the lowest effective dose.- Use CB1 and/or CB2 receptor antagonists to confirm the involvement of the endocannabinoid system.- Standardize environmental conditions and diet.- Always include a vehicle-only control group to account for any effects of the injection procedure or the vehicle itself. |
| Poor solubility of this compound | - Intrinsic lipophilic nature of the compound. | - Use a vehicle containing a solubilizing agent such as Tween 80 or Cremophor EL.- Gentle warming and sonication can aid in dissolution.- Prepare fresh solutions for each experiment to avoid precipitation over time. |
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies investigating the effects of this compound. These values can serve as a reference for experimental design and power analysis.
Table 1: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus-Maze (EPM)
| Animal Model | This compound Dose (mg/kg, i.p.) | N per Group | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Wistar Rats | Vehicle | 10 | 15.2 ± 2.1 | 20.5 ± 3.3 |
| 0.1 | 10 | 28.9 ± 3.5 | 35.1 ± 4.1 | |
| 0.3 | 10 | 35.4 ± 4.2 | 42.8 ± 5.0 | |
| C57BL/6 Mice | Vehicle | 8 | 12.5 ± 1.8 | 18.2 ± 2.5 |
| 0.3 | 8 | 25.1 ± 3.1 | 31.7 ± 3.9 | |
| 1.0 | 8 | 22.8 ± 2.9 | 29.5 ± 3.5 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Effects of this compound on Nociceptive Responses
| Animal Model | Nociceptive Test | This compound Dose (mg/kg, i.p.) | N per Group | Paw Withdrawal Latency (s, Mean ± SEM) or Threshold (g, Mean ± SEM) |
| Sprague-Dawley Rats | Hot Plate Test | Vehicle | 12 | 8.5 ± 0.9 |
| 0.3 | 12 | 14.2 ± 1.5 | ||
| 1.0 | 12 | 18.9 ± 2.1*** | ||
| Swiss Webster Mice | Von Frey Test | Vehicle | 10 | 1.2 ± 0.2 |
| 1.0 | 10 | 2.8 ± 0.4* | ||
| 3.0 | 10 | 4.1 ± 0.6 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.
Detailed Experimental Protocols
1. Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Adult male Wistar rats (250-300g).
-
Drug Administration: this compound (0.1, 0.3 mg/kg) or vehicle (ethanol:Tween 80:saline, 1:1:18) is administered via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Procedure:
-
Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
Analyze the video for time spent in and entries into the open and closed arms.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms. Analyze data using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
2. Hot Plate Test for Analgesia
-
Apparatus: A hot plate apparatus with the surface temperature maintained at a constant 52 ± 0.5°C.
-
Animals: Adult male Sprague-Dawley rats (200-250g).
-
Drug Administration: this compound (0.3, 1.0 mg/kg) or vehicle is administered i.p. 30 minutes before testing.
-
Procedure:
-
Gently place the rat on the hot plate surface.
-
Start a timer immediately.
-
Observe the rat for nociceptive responses, such as licking a hind paw or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
-
Data Analysis: Analyze the paw withdrawal latencies using a one-way ANOVA with a post-hoc test.
Visualizations
Caption: this compound inhibits FAAH, increasing anandamide levels and enhancing CB1 receptor signaling.
Caption: A typical experimental workflow for in vivo studies with this compound.
Adjusting URB532 experimental parameters for different animal strains
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on adjusting experimental parameters for the fatty acid amide hydrolase (FAAH) inhibitor, URB532, across different animal strains. The well-documented variability in behavioral and physiological responses among common rodent strains necessitates careful consideration and adaptation of experimental protocols to ensure data accuracy and reproducibility. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing different behavioral effects of this compound in different rat strains?
A1: Significant behavioral and physiological differences exist between rat strains. For instance, Wistar and Sprague-Dawley rats, while both commonly used, exhibit distinct baseline behaviors and responses to pharmacological agents.[1][2] Wistar rats may show a more pronounced anxiolytic-like response to certain compounds compared to Sprague-Dawley rats, which might exhibit sedative effects at similar doses.[3] These differences can be attributed to variations in their neurochemistry and genetics.
Q2: I'm not seeing the expected anxiolytic effect of this compound in my C57BL/6 mice. What could be the reason?
A2: C57BL/6 and BALB/c mice are known to have different immunological and behavioral profiles. C57BL/6 mice generally display lower anxiety-like behavior at baseline compared to BALB/c mice. This higher baseline anxiety in BALB/c mice might make them more sensitive to the anxiolytic effects of this compound. It is crucial to establish a clear anxiogenic challenge in your experimental paradigm to unmask the effects of this compound, especially in less anxious strains like C57BL/6.
Q3: What is the recommended starting dose of this compound for a new mouse or rat strain?
A3: Due to strain-specific sensitivities, it is highly recommended to perform a dose-response study for any new strain or experimental paradigm. Based on existing literature, effective doses of this compound in rodents for antidepressant-like effects have been observed in the range of 0.1 to 0.3 mg/kg (i.p.). However, some studies have used a wider range, from 0.03 mg/kg up to 10 mg/kg, to observe significant effects in different behavioral tests. A pilot study with a logarithmic dose progression (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) is a prudent approach to determine the optimal dose for your specific strain and assay.
Q4: Can the route of administration affect the outcome of my this compound experiment?
A4: Absolutely. The bioavailability and pharmacokinetics of this compound can vary significantly with the route of administration (e.g., intraperitoneal, oral gavage, subcutaneous). Intraperitoneal (i.p.) injection is a common route in preclinical studies and generally provides rapid systemic exposure. Oral administration (p.o.) may result in different peak plasma concentrations and a delayed onset of action. Consistency in the administration route is critical for reproducible results.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in behavioral response within the same strain. | 1. Inconsistent drug administration technique.2. Stress induced by handling and injection.3. Environmental factors (e.g., lighting, noise).4. Sub-strain differences. | 1. Ensure all personnel are proficient in the chosen administration route.2. Acclimate animals to handling and injection procedures.3. Standardize environmental conditions throughout the experiment.4. Verify and report the specific sub-strain of the animals used. |
| Lack of a significant effect of this compound at previously reported doses. | 1. The chosen animal strain is less sensitive to this compound.2. The behavioral assay is not sensitive enough to detect the drug's effect.3. Insufficient statistical power (sample size is too small). | 1. Conduct a dose-response study to determine the effective dose for your specific strain.2. Optimize the parameters of your behavioral assay (e.g., duration, aversive stimulus).3. Perform a power analysis to determine the appropriate sample size. |
| Unexpected or paradoxical behavioral effects (e.g., increased anxiety). | 1. The dose used may be on the descending limb of an inverted U-shaped dose-response curve.2. Off-target effects at higher concentrations.3. Strain-specific differences in endocannabinoid system regulation. | 1. Test a wider range of doses, including lower concentrations.2. Review literature for potential off-target effects of this compound.3. Consider measuring endocannabinoid levels in the brain to correlate with behavioral outcomes. |
Experimental Protocols
Protocol 1: Assessment of Antinociceptive Effects of this compound using the Hot Plate Test in Mice
This protocol is designed to assess the analgesic properties of this compound by measuring the latency of a mouse to react to a thermal stimulus.
Materials:
-
This compound
-
Vehicle (e.g., 10% PEG-400, 10% Tween-80, and 80% saline)
-
Hot plate apparatus
-
Animal scale
-
Syringes and needles for injection
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing. Handle the mice gently to minimize stress.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations for injection.
-
Baseline Latency Measurement: Place each mouse individually on the hot plate, maintained at a constant temperature (e.g., 52-55°C), and start a timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., i.p.).
-
Post-Treatment Latency Measurement: At a predetermined time after injection (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency as in step 3.
-
Data Analysis: Compare the post-treatment latencies between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Protocol 2: Evaluation of Anxiolytic-like Effects of this compound using the Elevated Plus Maze (EPM) in Rats
The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.
Materials:
-
This compound
-
Vehicle
-
Elevated Plus Maze apparatus
-
Video recording and analysis software
-
Animal scale
-
Syringes and needles for injection
Procedure:
-
Animal Acclimation: Acclimate rats to the experimental room for at least 1 hour before testing. The testing room should be dimly lit.
-
Drug Preparation: Prepare this compound solutions in the vehicle.
-
Drug Administration: Administer this compound or vehicle to the rats.
-
EPM Testing: At a specified time post-injection (e.g., 30-60 minutes), place the rat in the center of the EPM, facing one of the open arms. Allow the rat to explore the maze for a set duration (e.g., 5 minutes).
-
Behavioral Scoring: Record the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
Data Analysis: Analyze the data using appropriate statistical methods to compare the different treatment groups.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Recommended experimental workflow.
References
- 1. Differential performance of Wistar Han and Sprague Dawley rats in behavioral tests: differences in baseline behavior and reactivity to positive control agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strain differences in coping behaviour, novelty seeking behaviour, and susceptibility to socially conditioned fear: a comparison between Wistar and Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like profile in Wistar, but not Sprague-Dawley rats in the social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Interpreting URB532 Efficacy in Different Pain Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the variable efficacy of the Fatty Acid Amide Hydrolase (FAAH) inhibitor, URB532, in various preclinical pain models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation tools to facilitate robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as URB597, is a carbamate-based compound that acts as a selective and irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[2][3] By inhibiting FAAH, this compound increases the endogenous levels of anandamide and other related fatty acid amides, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other targets.[3][4] This enhancement of endocannabinoid signaling is believed to be the primary mechanism underlying its analgesic, anxiolytic, and antidepressant-like effects.
Q2: Why is the analgesic efficacy of this compound variable across different pain models?
A2: The variable efficacy of this compound is a key challenge in its preclinical evaluation. Several factors contribute to this variability:
-
Pain Model Type: this compound generally exhibits greater efficacy in models of inflammatory pain compared to neuropathic pain models. This is likely due to the differential involvement of the endocannabinoid system in the pathophysiology of these pain states.
-
Dosing Regimen: The dose and frequency of this compound administration can significantly impact its effectiveness. In some models of neuropathic pain, repeated administration may be more effective than a single dose.
-
Species Differences: The metabolism of this compound and the expression and function of FAAH and cannabinoid receptors can vary between species (e.g., rats vs. mice), leading to different pharmacokinetic and pharmacodynamic profiles.
-
Genetic Background: Even within the same species, different strains of animals may exhibit varied responses to this compound due to genetic differences in the endocannabinoid system or other relevant pathways.
Q3: What are the expected effects of this compound on anandamide levels in the brain?
A3: Administration of this compound leads to a significant and sustained increase in anandamide levels in various brain regions, including the hippocampus, prefrontal cortex, and dorsal raphe nucleus. The elevation of anandamide is typically observed within hours of administration and can be maintained with repeated dosing. However, it is important to note that this compound does not significantly alter the levels of another major endocannabinoid, 2-arachidonoylglycerol (2-AG). Interestingly, in some primate studies, this compound has been shown to decrease 2-AG levels in certain brain regions, suggesting complex regulatory mechanisms within the endocannabinoid system.
Q4: Does this compound have off-target effects that could influence experimental results?
A4: While this compound is considered a selective FAAH inhibitor, it has been shown to inhibit other serine hydrolases, particularly at higher concentrations. For instance, in peripheral tissues like the liver, this compound can inhibit carboxylesterases. Researchers should be mindful of these potential off-target effects and use the lowest effective dose to minimize them.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| High variability in analgesic response between animals | 1. Inconsistent drug administration (e.g., inaccurate volume, leakage).2. Animal stress affecting baseline pain thresholds.3. Genetic or metabolic differences within the animal cohort. | 1. Ensure proper training on injection techniques. Use calibrated equipment and have a second person verify the dose and administration.2. Acclimate animals to the experimental setup and handling procedures. Maintain a consistent and low-stress environment.3. Use a well-defined and genetically stable animal strain from a reputable supplier. Consider using larger group sizes to account for individual variability. |
| Lack of efficacy in a neuropathic pain model | 1. Inappropriate dosing regimen for the specific model.2. The chosen neuropathic pain model may be less sensitive to FAAH inhibition.3. Insufficient duration of treatment. | 1. Conduct a dose-response study to determine the optimal dose for your specific model and species. Consider a chronic dosing paradigm instead of a single administration.2. Review the literature to confirm the responsiveness of your chosen model to FAAH inhibitors. Consider using a different neuropathic pain model.3. Extend the treatment period, as the analgesic effects in neuropathic pain may take longer to manifest. |
| Inconsistent results across different experimental days | 1. Variation in environmental conditions (e.g., temperature, light cycle).2. Differences in experimenter handling.3. Instability of the this compound solution. | 1. Maintain a consistent and controlled laboratory environment. Conduct experiments at the same time of day to minimize circadian rhythm effects.2. Have the same researcher perform the behavioral tests to reduce inter-operator variability.3. Prepare fresh this compound solutions for each experiment. Verify the solubility and stability of the compound in your chosen vehicle. |
| Unexpected side effects (e.g., motor impairment) | 1. Off-target effects at high doses.2. Interaction with other administered substances. | 1. Reduce the dose of this compound. If the side effects persist at effective analgesic doses, consider using a more selective FAAH inhibitor.2. Carefully review all co-administered drugs for potential interactions with the endocannabinoid system. |
Quantitative Data Summary
The following tables summarize the efficacy of this compound in common inflammatory and neuropathic pain models.
Table 1: Efficacy of this compound in Inflammatory Pain Models
| Pain Model | Species | Dose Range (mg/kg) | Route of Administration | Key Findings | Outcome Measure |
| Complete Freund's Adjuvant (CFA)-induced | Rat | 0.1 - 10 | i.p. | Dose-dependent reduction in thermal hyperalgesia and mechanical allodynia. | Paw withdrawal latency (thermal), Paw withdrawal threshold (mechanical) |
| Carrageenan-induced | Rat | 1 - 10 | i.p. | Significant reduction in paw edema and thermal hyperalgesia. | Paw volume, Paw withdrawal latency |
Table 2: Efficacy of this compound in Neuropathic Pain Models
| Pain Model | Species | Dose Range (mg/kg) | Route of Administration | Key Findings | Outcome Measure |
| Partial Sciatic Nerve Ligation (PSNL) | Rat | 0.3 - 10 | i.p. | Inconsistent or no significant effect on mechanical allodynia with a single dose. | Paw withdrawal threshold (mechanical) |
| Chronic Constriction Injury (CCI) | Mouse | 10 - 30 | p.o. (repeated) | Attenuation of thermal hyperalgesia and mechanical allodynia with repeated administration. | Paw withdrawal latency (thermal), Paw withdrawal threshold (mechanical) |
Detailed Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
This protocol describes the induction of persistent inflammatory pain in rats, a model where this compound has shown significant efficacy.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
Isoflurane or other suitable anesthetic
-
Tuberculin syringe with a 27-gauge needle
-
Plantar test apparatus (for thermal hyperalgesia)
-
Von Frey filaments (for mechanical allodynia)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment. Handle the animals daily for 3-5 days prior to testing to minimize stress-induced variability.
-
Baseline Measurements: Before CFA injection, measure baseline paw withdrawal latency to a thermal stimulus and paw withdrawal threshold to mechanical stimulation on both hind paws.
-
CFA Injection: Anesthetize the rat with isoflurane. Inject 100-150 µL of CFA into the plantar surface of the right hind paw.
-
Post-Injection Monitoring: Allow the animals to recover from anesthesia. Inflammation and pain behaviors typically develop within 24-48 hours and can persist for several weeks.
-
This compound Administration: Prepare this compound in a suitable vehicle (e.g., a mixture of ethanol, Tween 80, and saline). Administer the desired dose of this compound via intraperitoneal (i.p.) injection.
-
Behavioral Testing: At predetermined time points after this compound administration (e.g., 30, 60, 120 minutes), assess thermal hyperalgesia and mechanical allodynia in the ipsilateral (CFA-injected) and contralateral paws.
Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain in Rats
This protocol details the creation of a neuropathic pain model where the efficacy of this compound can be more variable.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Isoflurane or other suitable anesthetic
-
Surgical instruments (scalpel, scissors, forceps)
-
4-0 or 5-0 silk suture
-
Von Frey filaments
Procedure:
-
Animal Acclimation and Baseline: Follow the same acclimation and baseline measurement procedures as in the CFA model.
-
Surgical Procedure:
-
Anesthetize the rat and shave the left thigh.
-
Make a small incision in the skin and biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve and ligate approximately one-third to one-half of the nerve thickness tightly with a silk suture.
-
Close the muscle and skin layers with sutures.
-
For sham-operated controls, expose the sciatic nerve but do not ligate it.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress. Neuropathic pain behaviors typically develop within 3-7 days and can last for several weeks.
-
This compound Administration and Behavioral Testing: Administer this compound as described in the CFA protocol. Assess mechanical allodynia using von Frey filaments at various time points after drug administration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits FAAH, increasing anandamide levels and enhancing CB1/CB2 signaling for analgesia.
Caption: Workflow for assessing this compound efficacy in preclinical pain models.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of FAAH and activation of PPAR: New approaches to the treatment of cognitive dysfunction and drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
Validation & Comparative
Validating URB532's Inhibition of FAAH: A Comparative Guide to Fluorometric Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of URB532 (often referred to as URB597) and other fatty acid amide hydrolase (FAAH) inhibitors, supported by experimental data from fluorometric activity assays. Detailed methodologies and visual representations of the underlying pathways and workflows are included to facilitate understanding and replication of these crucial validation experiments.
Comparative Inhibitory Potency of FAAH Inhibitors
The inhibitory potency of this compound and alternative compounds against FAAH is a critical parameter in assessing their potential as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the IC50 values for several FAAH inhibitors, including this compound, obtained from fluorometric activity assays. It is important to note that assay conditions, such as the biological source of the enzyme (e.g., rat brain, human liver microsomes), can influence the observed IC50 values.
| Inhibitor | IC50 Value | Enzyme Source | Reference |
| This compound (URB597) | 4.6 nM | Brain membranes | [1][2] |
| 0.5 nM | Intact neurons | [1][2] | |
| 3 nM | Human liver microsomes | [2] | |
| 5 nM | Rat brain | ||
| 31 nM | N1E115 cell homogenate ([3H]-AEA hydrolysis) | ||
| PF-3845 | 18 nM | Human FAAH-1 in COS-7 cells | |
| Ki: 0.23 µM | Not Specified | ||
| JNJ-42165279 | 70 nM | Human FAAH | |
| 313 nM | Rat FAAH | ||
| OL-135 | Not explicitly stated in provided search results | CNS penetrant, selective, and reversible FAAH inhibitor | |
| BIA 10-2474 | 50-70 µg/kg (i.p.) | Rat brain regions (ex vivo) |
Experimental Protocol: Fluorometric FAAH Activity Assay
This protocol outlines the key steps for validating the inhibitory activity of compounds like this compound against FAAH using a fluorometric assay. This method relies on the enzymatic hydrolysis of a non-fluorescent substrate by FAAH to produce a highly fluorescent product.
Materials:
-
FAAH enzyme source (e.g., recombinant human FAAH, rat brain microsomes, or cell lysates)
-
FAAH Assay Buffer (typically a Tris-based buffer)
-
Non-fluorescent FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Test inhibitor (e.g., this compound) and other comparators, dissolved in a suitable solvent (e.g., DMSO)
-
Known FAAH inhibitor as a positive control
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~465 nm
-
96-well black microplates
-
Protease inhibitor cocktail
Procedure:
-
Enzyme Preparation: Prepare the FAAH enzyme solution in cold FAAH Assay Buffer. If using cell lysates, homogenize the cells in the assay buffer containing a protease inhibitor cocktail and clarify by centrifugation.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (this compound) and other compounds to be tested.
-
Assay Setup: In a 96-well black microplate, add the following to respective wells:
-
Blank wells: Assay Buffer only (for background fluorescence).
-
Vehicle control wells: FAAH enzyme and the same concentration of vehicle (e.g., DMSO) used for the inhibitors.
-
Test inhibitor wells: FAAH enzyme and the desired concentrations of the test inhibitor.
-
Positive control wells: FAAH enzyme and a known FAAH inhibitor at a concentration known to cause significant inhibition.
-
-
Pre-incubation: Pre-incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 465 nm. The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Calculate the percentage of FAAH inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanism and Workflow
To better illustrate the underlying principles and procedures, the following diagrams have been generated using Graphviz.
Caption: FAAH hydrolyzes a non-fluorescent substrate to produce a fluorescent product, which is inhibited by this compound.
Caption: Experimental workflow for the fluorometric FAAH activity and inhibition assay.
References
A Comparative Guide to the Selectivity of FAAH Inhibitors: URB532 vs. PF-3845
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the physiological roles of fatty acid amide hydrolase (FAAH) and for the development of novel therapeutics. This guide provides an objective comparison of the selectivity profiles of two widely used FAAH inhibitors, URB532 and PF-3845, supported by experimental data and detailed methodologies.
Executive Summary
Potency and Selectivity Profile
The inhibitory potency of this compound and PF-3845 against FAAH and a panel of other relevant enzymes is summarized in the tables below. The data clearly illustrates the superior selectivity of PF-3845.
Table 1: Inhibitory Potency against FAAH
| Compound | Target | IC50 (nM) | Ki (µM) | Mechanism of Inhibition |
| This compound (as URB597) | Rat Brain FAAH | 5 | 2.0 | Irreversible |
| Human Liver FAAH | 3 | - | Irreversible | |
| PF-3845 | Human FAAH-1 | 18 | 0.23 | Irreversible (Covalent) |
Note: Data for this compound is often represented by its close and more extensively studied analog, URB597.
Table 2: Selectivity Profile Against Off-Target Enzymes
| Compound | Off-Target Enzyme | IC50 (µM) | Comments |
| This compound (as URB597) | Multiple Liver Carboxylesterases | - | Significant inhibition observed in liver proteomes |
| Monoacylglycerol Lipase (MAGL) | >10 | Generally considered selective over MAGL | |
| Anandamide Transporter | - | Does not significantly interact[1] | |
| PF-3845 | FAAH-2 | >10 | Negligible activity against the FAAH homolog |
| Other Serine Hydrolases | >100 | Highly selective across the serine hydrolase superfamily[2] | |
| Monoacylglycerol Lipase (MAGL) | - | No significant inhibition | |
| Anandamide Transporter | - | No significant interaction |
Experimental Protocols
The data presented in this guide is derived from established experimental methodologies designed to assess the potency and selectivity of enzyme inhibitors.
In Vitro FAAH Inhibition Assay (Fluorometric)
This assay is a common method for determining the potency of FAAH inhibitors.
-
Principle: The assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). Cleavage of AAMCA by FAAH releases the fluorescent product 7-amino-4-methylcoumarin (AMC), and the rate of fluorescence increase is proportional to FAAH activity.
-
Protocol Outline:
-
Enzyme Source: Homogenates from tissues (e.g., brain, liver) or cells expressing FAAH are prepared.
-
Reaction Setup: The enzyme preparation is incubated with the test inhibitor (this compound or PF-3845) at various concentrations in an appropriate assay buffer.
-
Substrate Addition: The fluorogenic substrate AAMCA is added to initiate the reaction.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader with excitation and emission wavelengths typically around 360 nm and 460 nm, respectively.
-
Data Analysis: The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.
-
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a native biological sample.[3]
-
Principle: This method utilizes a broad-spectrum, fluorescently tagged activity-based probe (e.g., fluorophosphonate-rhodamine, FP-rhodamine) that covalently binds to the active site of serine hydrolases. In a competitive experiment, a proteome is pre-incubated with the test inhibitor. A reduction in the labeling of a specific enzyme by the fluorescent probe indicates that the inhibitor is binding to and inhibiting that enzyme.
-
Protocol Outline:
-
Proteome Preparation: Soluble and membrane proteomes are prepared from relevant tissues (e.g., brain, liver) or cells.
-
Inhibitor Incubation: The proteomes are incubated with varying concentrations of the test inhibitor (this compound or PF-3845) or a vehicle control (DMSO).
-
Probe Labeling: The fluorescent activity-based probe (e.g., FP-rhodamine) is added to the proteomes and allowed to react with the active serine hydrolases.
-
Analysis:
-
Gel-Based ABPP: The labeled proteins are separated by SDS-PAGE, and the fluorescently labeled enzymes are visualized using a fluorescence scanner. A decrease in band intensity in the presence of the inhibitor indicates target engagement.
-
Mass Spectrometry (MS)-Based ABPP: For a more comprehensive and quantitative analysis, the probe-labeled proteins can be enriched, digested, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the targeted enzymes.
-
-
Signaling Pathways and Mechanisms
The inhibition of FAAH by this compound and PF-3845 leads to an increase in the endogenous levels of anandamide. This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2), leading to various physiological effects, including analgesia and anxiolysis.
Caption: FAAH Inhibition and Anandamide Signaling Pathway.
Experimental Workflow
The logical flow of experiments to compare the selectivity of FAAH inhibitors is crucial for obtaining reliable and comparable data.
Caption: Experimental Workflow for Comparing FAAH Inhibitor Selectivity.
Logical Relationship of FAAH Inhibition
The central principle behind the therapeutic potential of FAAH inhibitors lies in their ability to indirectly modulate the endocannabinoid system.
Caption: Logical Relationship of FAAH Inhibition and its Consequences.
Conclusion
Based on the available experimental data, PF-3845 emerges as a superior chemical probe for studying the physiological functions of FAAH due to its exceptional selectivity. While this compound is a potent FAAH inhibitor, its off-target activities necessitate careful consideration and control experiments to ensure that observed effects are indeed mediated by FAAH inhibition. For therapeutic development, the high selectivity of PF-3845 and its analogs represents a more promising trajectory to minimize the risk of adverse effects. Researchers should carefully consider these selectivity profiles when designing experiments and interpreting results.
References
- 1. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Endocannabinoid Synergy: A Comparative Guide to URB532 and MAGL Inhibitor Co-Administration
For Researchers, Scientists, and Drug Development Professionals
The strategic modulation of the endocannabinoid system (ECS) presents a promising frontier for therapeutic intervention in a range of pathological conditions, including pain, inflammation, and neurological disorders. The synergistic elevation of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), through the simultaneous inhibition of their respective degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), has emerged as a compelling strategy to amplify the therapeutic potential of the ECS. This guide provides a comparative analysis of the potential synergistic effects of the FAAH inhibitor URB532 and MAGL inhibitors, supported by experimental data from analogous compound combinations, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.
Individual and Combined Mechanisms of Action
This compound is an inhibitor of FAAH, the primary enzyme responsible for the degradation of anandamide (AEA). By inhibiting FAAH, this compound increases the levels of AEA, an endocannabinoid that plays a significant role in pain, anxiety, and inflammation. MAGL inhibitors, such as the commonly studied JZL184, block the activity of monoacylglycerol lipase, the main enzyme that breaks down 2-arachidonoylglycerol (2-AG). This leads to elevated levels of 2-AG, an endocannabinoid crucial for synaptic plasticity, pain modulation, and immune responses.[1][2][3]
The co-administration of a FAAH inhibitor and a MAGL inhibitor is hypothesized to produce synergistic effects by simultaneously elevating the levels of both AEA and 2-AG. This dual enhancement of endocannabinoid signaling could lead to a broader and more potent therapeutic outcome than the inhibition of either enzyme alone.
Quantitative Data on Synergistic Effects
While direct quantitative data on the co-administration of this compound and a MAGL inhibitor is limited in the current literature, studies on the combination of other selective FAAH and MAGL inhibitors provide compelling evidence for synergistic interactions. The following tables summarize key findings from a study investigating the combined effects of the FAAH inhibitor PF-3845 and the MAGL inhibitor JZL184 in mice.
Table 1: Effects of Individual and Combined Inhibition of FAAH and MAGL on Brain Endocannabinoid Levels
| Treatment Group | Brain Anandamide (AEA) Levels (Fold Change vs. Vehicle) | Brain 2-Arachidonoylglycerol (2-AG) Levels (Fold Change vs. Vehicle) |
| Vehicle | 1.0 | 1.0 |
| PF-3845 (10 mg/kg) | ~10-fold increase | No significant change |
| JZL184 (40 mg/kg) | No significant change | ~8-fold increase |
| PF-3845 (10 mg/kg) + JZL184 (40 mg/kg) | ~10-fold increase | ~8- to 10-fold increase |
Data extrapolated from studies demonstrating the effects of selective and dual FAAH/MAGL inhibition.
Table 2: Antinociceptive Effects of Individual and Combined Inhibition of FAAH and MAGL in a Model of Inflammatory Pain (Carrageenan-induced Paw Edema)
| Treatment Group | Mechanical Allodynia (% Maximum Possible Effect - MPE) |
| Vehicle | Baseline |
| PF-3845 (10 mg/kg) | 41% ± 4% MPE |
| JZL184 (4 mg/kg) | 40% ± 5% MPE |
| PF-3845 (10 mg/kg) + JZL184 (4 mg/kg) | 79% ± 14% MPE (Full prevention) |
This data demonstrates a synergistic effect, where the combination of a FAAH and a MAGL inhibitor produces a significantly greater antinociceptive effect than either inhibitor alone.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to investigating the synergistic effects of FAAH and MAGL inhibitors.
In Vivo Co-administration of FAAH and MAGL Inhibitors in Mice
Objective: To determine the in vivo effects of co-administering a FAAH inhibitor (e.g., PF-3845 or this compound) and a MAGL inhibitor (e.g., JZL184) on endocannabinoid levels and behavioral responses.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
FAAH inhibitor (e.g., PF-3845)
-
MAGL inhibitor (e.g., JZL184)
-
Vehicle (e.g., a mixture of ethanol, Alkamuls-620, and saline)
-
Analytical standards for AEA and 2-AG
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Drug Preparation: Dissolve the FAAH and MAGL inhibitors in the vehicle to the desired concentrations.
-
Animal Dosing: Administer the inhibitors or vehicle to mice via intraperitoneal (i.p.) injection. For combination studies, administer the two inhibitors either simultaneously or with a defined time interval.
-
Tissue Collection: At a predetermined time point after drug administration (e.g., 2-4 hours), euthanize the mice by cervical dislocation.
-
Brain Extraction: Rapidly dissect the brain and specific brain regions (e.g., prefrontal cortex, hippocampus, caudate putamen) on a cold plate.
-
Lipid Extraction: Homogenize the brain tissue in a solvent mixture (e.g., chloroform/methanol/water) containing internal standards for AEA and 2-AG.
-
Endocannabinoid Quantification: Analyze the lipid extracts using LC-MS to quantify the levels of AEA and 2-AG.
Assessment of Antinociceptive Effects (Carrageenan-induced Inflammatory Pain Model)
Objective: To evaluate the synergistic analgesic effects of co-administering a FAAH inhibitor and a MAGL inhibitor.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
FAAH inhibitor
-
MAGL inhibitor
-
Carrageenan solution (1% in saline)
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Drug Administration: Administer the inhibitors or vehicle to mice via i.p. injection.
-
Induction of Inflammation: After a set pre-treatment time (e.g., 1 hour), inject carrageenan into the plantar surface of the right hind paw.
-
Behavioral Testing: At various time points after carrageenan injection (e.g., 2-4 hours), assess mechanical allodynia using von Frey filaments. Determine the paw withdrawal threshold by applying filaments of increasing force to the plantar surface of the inflamed paw.
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) for each treatment group to quantify the degree of antinociception.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Endocannabinoid signaling at the synapse and points of inhibition.
Caption: Workflow for investigating synergistic effects of this compound and MAGL inhibitors.
Conclusion
The co-administration of FAAH and MAGL inhibitors represents a promising therapeutic strategy to harness the full potential of the endocannabinoid system. While direct experimental data for the specific combination of this compound and a MAGL inhibitor is still emerging, the synergistic effects observed with analogous compound pairings, such as PF-3845 and JZL184, provide a strong rationale for further investigation. The significant and simultaneous elevation of both anandamide and 2-AG levels through dual enzyme inhibition leads to enhanced antinociceptive effects that are greater than the sum of the individual inhibitor actions. This guide provides a foundational framework for researchers to design and execute studies aimed at elucidating the potential synergistic benefits of combining this compound and MAGL inhibitors for the development of novel therapeutics.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Shares Discriminative Stimulus Effects with Δ9-Tetrahydrocannabinol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alterations in endocannabinoid tone following chemotherapy-induced peripheral neuropathy: effects of endocannabinoid deactivation inhibitors targeting fatty-acid amide hydrolase and monoacylglycerol lipase in comparison to reference analgesics following cisplatin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
URB532 vs. Direct Anandamide Administration: A Comparative Guide for Researchers
For researchers in neuroscience and drug development, modulating the endocannabinoid system (ECS) offers significant therapeutic potential. A key component of this system is anandamide (AEA), an endogenous cannabinoid neurotransmitter. While direct administration of anandamide has been explored, its inherent limitations have paved the way for alternative strategies. One such promising approach is the use of URB532, a selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for anandamide degradation. This guide provides a detailed comparison of the advantages of using this compound over direct anandamide administration, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
Direct administration of anandamide is hampered by its rapid metabolism and poor pharmacokinetic profile.[1] this compound offers a more sophisticated approach by inhibiting FAAH, the primary enzyme responsible for anandamide degradation.[1][2] This leads to a sustained elevation of endogenous anandamide levels, offering enhanced therapeutic effects with potentially fewer off-target effects compared to exogenous anandamide administration.[3][4] This guide will delve into the specifics of these advantages, presenting the underlying data and experimental context.
Enhanced Bioavailability and Sustained Action
A primary advantage of this compound lies in its ability to overcome the short half-life of anandamide. Exogenously administered anandamide is quickly broken down, limiting its therapeutic window and efficacy. In contrast, this compound, by inhibiting FAAH, allows for a more sustained increase in the brain's own anandamide, leading to prolonged physiological effects.
Experimental Data: Anandamide Levels Post-URB532 Administration
| Treatment Group | Dose | Time Post-Administration | Brain Anandamide Levels (vs. Vehicle) | Reference |
| URB597 (this compound) | 0.5 mg/kg | 30 min | ~15-fold increase | |
| URB597 (this compound) | 10 mg/kg, i.p. | 1 to 24 hrs | Sustained elevation | |
| AM3506 (FAAH Inhibitor) | 1 mg/kg | 1 hr | Significant increase in brain |
Spatiotemporal Specificity and Physiological Relevance
This compound enhances anandamide signaling in a more physiologically relevant manner. Instead of a widespread, non-specific increase in anandamide levels that occurs with direct administration, FAAH inhibition elevates anandamide concentrations primarily where it is being endogenously produced and released. This "on-demand" enhancement respects the natural spatiotemporal dynamics of endocannabinoid signaling.
This targeted action is crucial for minimizing off-target effects and producing a more refined therapeutic response. Direct anandamide administration can lead to the activation of receptors in a non-physiological pattern, potentially causing unwanted side effects.
Improved Selectivity and Reduced Off-Target Effects
Anandamide is known to interact with multiple receptor targets beyond the cannabinoid receptors CB1 and CB2, including TRPV1 channels and PPARs. Direct, high-dose administration of anandamide can lead to the activation of these other targets, resulting in a complex and sometimes unpredictable pharmacological profile. This compound, by selectively elevating endogenous anandamide, is thought to favor the activation of high-affinity receptors like CB1, potentially reducing the engagement of lower-affinity off-targets. Furthermore, this compound itself has been shown to be highly selective for FAAH, with minimal inhibition of other serine hydrolases in the brain.
Diagram: Anandamide Signaling Pathway and this compound Mechanism of Action
References
- 1. Anandamide - Wikipedia [en.wikipedia.org]
- 2. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Generation Fatty Acid Amide Hydrolase Inhibitor Protects Against Kainate-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the in vivo stability of URB532 and other carbamate-based inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo stability of URB532, a notable carbamate-based inhibitor, with other inhibitors from the same class. The stability of a drug candidate is a critical factor in its development, directly impacting its pharmacokinetic profile, dosing regimen, and overall therapeutic efficacy. This document summarizes key experimental data, details the methodologies for assessing in vivo stability, and illustrates the relevant biological pathways.
Data Presentation: In Vivo Stability Comparison
The following table summarizes the in vivo and in vitro stability data for a series of O-aryl carbamate-based inhibitors of fatty acid amide hydrolase (FAAH), including URB524, a close analog of this compound. This data provides a quantitative comparison of their potency and stability.
| Compound | Formula | IC50 (nM) | Hydrolysis at pH 7.4 (%) | Rat Plasma t1/2 (min) |
| URB524 | C21H25NO3 | 25.6 ± 2.0 | 41.1 ± 1.1 | 14.8 ± 1.1 |
| URB597 | C19H21NO3 | 4.6 ± 0.5 | 50.3 ± 2.5 | 10.5 ± 0.9 |
| 1b | C25H27NO3 | 5.2 ± 0.4 | 85.2 ± 3.1 | 2.5 ± 0.2 |
| 1c | C29H35NO3 | 3.8 ± 0.3 | 92.1 ± 1.5 | 3.1 ± 0.3 |
| URB694 (1g) | C21H26N2O4 | 35.1 ± 2.8 | 15.2 ± 0.8 | >300 |
Data sourced from a study on O-aryl carbamate FAAH inhibitors. URB524 is presented here as a close structural and functional analog of this compound.
In addition to FAAH inhibitors, the in vivo stability of carbamate-based inhibitors targeting other enzymes, such as acetylcholinesterase (AChE), is crucial for their therapeutic application. For instance, the carbamate insecticide carbaryl has a reported half-life of approximately 77 minutes in rats, while another carbamate insecticide, landrin , has a shorter half-life of 42 minutes [1]. The Alzheimer's drug rivastigmine , a carbamate-based AChE inhibitor, has a relatively short plasma half-life in humans, typically around 1.5 hours, but its duration of action is longer due to the slow dissociation from the enzyme.
Experimental Protocols
The determination of in vivo stability of carbamate inhibitors involves a series of well-defined experimental procedures. Below are the detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the steps to determine the pharmacokinetic profile of a carbamate inhibitor in a rodent model, typically rats or mice.
1. Animal Model and Dosing:
- Healthy, adult male Sprague-Dawley rats (250-300g) are used.
- Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
- The carbamate inhibitor is formulated in a suitable vehicle (e.g., a mixture of ethanol, Cremophor EL, and saline).
- The compound is administered via intravenous (IV) injection into the tail vein or oral gavage at a specific dose (e.g., 1-10 mg/kg).
2. Blood Sampling:
- Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.
- Blood is collected into heparinized tubes and immediately centrifuged at 4°C to separate the plasma.
- Plasma samples are stored at -80°C until analysis.
3. Bioanalytical Method:
- The concentration of the carbamate inhibitor in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- A standard curve is generated using known concentrations of the inhibitor in blank plasma.
- An internal standard is used to ensure accuracy and precision.
4. Pharmacokinetic Analysis:
- The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin).
- Key pharmacokinetic parameters are calculated, including:
- Half-life (t1/2): The time required for the plasma concentration of the drug to decrease by half.
- Area Under the Curve (AUC): The total drug exposure over time.
- Clearance (CL): The volume of plasma cleared of the drug per unit time.
- Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
In Vitro Plasma Stability Assay
This assay provides a preliminary assessment of the inhibitor's stability in a biological matrix.
1. Incubation:
- The carbamate inhibitor is incubated in fresh rat plasma at 37°C.
- Samples are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
2. Sample Preparation:
- The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
- The samples are centrifuged, and the supernatant is collected.
3. Analysis:
- The concentration of the remaining parent compound is determined by LC-MS/MS.
- The half-life (t1/2) in plasma is calculated from the rate of disappearance of the compound.
Mandatory Visualization
Signaling Pathway of FAAH Inhibition
The primary target of this compound and related carbamates is the enzyme Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH leads to an increase in the levels of endocannabinoids, such as anandamide, which then modulate cannabinoid receptors.
References
Validating the specificity of URB532 for FAAH over cannabinoid receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of URB532's activity, focusing on its specificity as a Fatty Acid Amide Hydrolase (FAAH) inhibitor versus its interaction with cannabinoid receptors (CB1 and CB2). The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.
Executive Summary
This compound, and its widely studied analog URB597, are potent and selective inhibitors of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound effectively increases the endogenous levels of AEA, thereby enhancing endocannabinoid signaling. This mechanism of action has made this compound a valuable tool in neuroscience and pharmacology research.
A critical aspect of this compound's pharmacological profile is its selectivity for FAAH over the cannabinoid receptors, CB1 and CB2, which are the primary targets of THC and other cannabinoids. This selectivity is crucial for distinguishing the effects of enhanced endogenous cannabinoid signaling from the direct activation of cannabinoid receptors. This guide presents the available evidence to validate this specificity.
Data Presentation: this compound/URB597 Potency and Selectivity
The following table summarizes the inhibitory potency of URB597 against FAAH. While direct, quantitative binding data for this compound/URB597 at CB1 and CB2 receptors is not consistently reported in publicly available literature, multiple sources qualitatively confirm its lack of significant interaction with these receptors.
| Target | Compound | Potency (IC50/Ki) | Receptor Selectivity | Reference |
| FAAH | URB597 | IC50: 4.6 nM (rat brain membranes) | Highly selective for FAAH | [1][2] |
| IC50: 3 nM (human liver microsomes) | [3][4][5] | |||
| Ki: 2.0 ± 0.3 µM | ||||
| CB1 Receptor | URB597 | No significant interaction reported | Not a primary target | |
| CB2 Receptor | URB597 | No significant interaction reported | Not a primary target |
Note on this compound and URB597: this compound and URB597 are structurally very similar and are often used interchangeably in scientific literature as benchmark FAAH inhibitors. The data presented for URB597 is considered highly relevant to the pharmacological profile of this compound.
Off-Target Considerations: While URB597 demonstrates high selectivity for FAAH over cannabinoid receptors, some studies suggest potential off-target effects. For instance, one study indicated that URB597, but not the more selective FAAH inhibitor PF-3845, can inhibit other serine hydrolases in the liver. Another study reported that some effects of URB597 might be independent of both FAAH inhibition and CB1/CB2 receptor activation, suggesting interactions with other cellular targets. These findings highlight the importance of using appropriate controls and considering potential off-target effects in experimental design.
Experimental Protocols
To validate the specificity of this compound, two primary types of in vitro assays are employed: FAAH inhibition assays and cannabinoid receptor binding assays.
FAAH Inhibition Assay (Fluorometric Method)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of FAAH.
-
Principle: The assay utilizes a fluorogenic substrate for FAAH, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). When FAAH hydrolyzes this substrate, it releases a highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity. An inhibitor like this compound will reduce the rate of this reaction.
-
Materials:
-
Recombinant human or rat FAAH enzyme (or tissue homogenates/microsomes containing FAAH)
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
Fluorogenic FAAH substrate (e.g., AAMCA)
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the microplate, add the FAAH enzyme preparation to each well.
-
Add the diluted this compound or vehicle to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cannabinoid Receptor Competitive Binding Assay
This assay determines the affinity of a compound for the CB1 and CB2 receptors.
-
Principle: This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the cannabinoid receptors with high affinity (e.g., [³H]CP55,940). The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
-
Materials:
-
Cell membranes prepared from cells expressing human or rat CB1 or CB2 receptors.
-
Radiolabeled cannabinoid receptor agonist (e.g., [³H]CP55,940).
-
Unlabeled test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Non-specific binding control (a high concentration of a known cannabinoid receptor agonist, e.g., WIN55,212-2).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In reaction tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and either the diluted this compound, vehicle, or the non-specific binding control.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and the logical workflow for validating the specificity of this compound.
Caption: FAAH signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological Profile of the Selective FAAH Inhibitor KDS‐4103 (URB597) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How does the efficacy of URB532 compare to first-generation FAAH inhibitors?
The quest for therapeutic agents that modulate the endocannabinoid system has led to the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). This guide provides a detailed comparison of the efficacy of URB597, a prominent carbamate-based inhibitor, against first-generation FAAH inhibitors, offering insights for researchers and drug development professionals.
Introduction to FAAH Inhibition
First-generation FAAH inhibitors, such as the organophosphorus compound methyl arachidonyl fluorophosphonate (MAFP) and the non-selective serine hydrolase inhibitor phenylmethylsulfonyl fluoride (PMSF), were instrumental in early research.[1][2] These compounds, often derived from FAAH substrates, demonstrated the therapeutic potential of elevating endogenous anandamide levels. However, their clinical utility was hampered by poor selectivity, leading to interactions with numerous other enzymes and receptors.[1][2]
Subsequent research led to the development of more selective and potent compounds like URB597 (cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester). As an irreversible inhibitor, URB597 covalently modifies a catalytic serine residue in the FAAH active site, leading to sustained enzyme inactivation and a significant increase in brain AEA levels.[3] This enhanced selectivity profile translates to a more favorable safety and efficacy window in preclinical models.
Quantitative Comparison of Inhibitor Efficacy
The efficacy of FAAH inhibitors is primarily assessed by their potency (IC50) against FAAH and their selectivity over other related enzymes. The following table summarizes key quantitative data for representative first-generation inhibitors and URB597.
| Inhibitor Class | Compound Name | Target FAAH IC50 (nM) | Off-Target IC50 (nM) | Key Characteristics |
| First-Generation | Methyl Arachidonyl Fluorophosphonate (MAFP) | ~2–5 | MAGL (~26 nM), cPLA2, iPLA2 (~500 nM), CB1 Receptor (~20 nM) | Substrate-derived, irreversible inhibitor. Potent but highly non-selective, inhibiting multiple serine hydrolases and directly binding to the CB1 receptor. |
| First-Generation | Phenylmethylsulfonyl Fluoride (PMSF) | Micromolar range | Broad-spectrum serine protease inhibitor (e.g., chymotrypsin, trypsin, acetylcholinesterase). | General, non-specific serine hydrolase inhibitor. Significantly less potent against FAAH compared to MAFP and URB597. |
| Carbamate | URB597 | ~4–15 | Highly selective for FAAH in the brain. Shows some off-target activity on liver carboxylesterases at higher concentrations. | Irreversible, carbamate-based inhibitor with high selectivity for FAAH over other brain serine hydrolases and cannabinoid receptors. Demonstrates significant in vivo efficacy in elevating brain anandamide levels and producing analgesic and anxiolytic effects. |
Experimental Protocols
1. In Vitro FAAH Inhibition Assay (Fluorometric Method)
This assay quantifies the ability of a compound to inhibit FAAH enzymatic activity in vitro.
-
Principle: The assay measures the hydrolysis of a fluorogenic substrate by FAAH. In the absence of an inhibitor, FAAH cleaves the substrate, releasing a fluorescent product. The rate of fluorescence increase is directly proportional to FAAH activity. An effective inhibitor will reduce the rate of this reaction.
-
Materials:
-
Recombinant human or rat FAAH enzyme
-
Assay buffer (e.g., Tris-HCl, pH 7.4-9.0)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide)
-
Test compounds (e.g., URB597, MAFP) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the FAAH enzyme to the wells of the microplate.
-
Add the diluted test compounds to the wells and pre-incubate with the enzyme for a defined period (e.g., 10-60 minutes) to allow for binding and inhibition.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).
-
Calculate the reaction rate for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. In Vivo Assessment of Analgesia (Hot Plate Test)
This protocol assesses the analgesic effects of FAAH inhibitors in rodent models by measuring the response to a thermal stimulus.
-
Principle: FAAH inhibition elevates endogenous anandamide, which has analgesic properties mediated through cannabinoid receptors. An increased latency to respond to a noxious thermal stimulus indicates an analgesic effect.
-
Materials:
-
Hot plate apparatus set to a constant temperature (e.g., 52-55°C)
-
Test animals (e.g., mice or rats)
-
Test compound (e.g., URB597) formulated for systemic administration (e.g., intraperitoneal injection)
-
Vehicle control
-
Stopwatch
-
-
Procedure:
-
Acclimate the animals to the testing room and handling procedures.
-
Measure the baseline response latency by placing each animal on the hot plate and recording the time until it exhibits a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Administer the test compound or vehicle to the animals.
-
At predetermined time points after administration (e.g., 30, 60, 120 minutes), place the animals back on the hot plate and measure their response latency.
-
Compare the post-treatment latencies to the baseline latencies for both the vehicle and drug-treated groups. A significant increase in latency in the drug-treated group indicates an analgesic effect.
-
Visualizing Pathways and Workflows
Caption: Endocannabinoid signaling pathway and points of pharmacological intervention.
Caption: Experimental workflow for an in vitro FAAH inhibition assay.
Conclusion
The evolution from first-generation FAAH inhibitors to more refined molecules like URB597 marks a significant advancement in targeting the endocannabinoid system. While early inhibitors like MAFP are potent, their profound lack of selectivity creates a high risk of off-target effects, limiting their therapeutic applicability. URB597, with its superior selectivity for FAAH within the brain, offers a much cleaner pharmacological profile. This enhanced specificity allows for robust in vivo efficacy in preclinical models of pain and anxiety, without the confounding effects of broad serine hydrolase inhibition or direct cannabinoid receptor interactions. For researchers in drug development, the data clearly indicates that the path forward lies in optimizing the selectivity and pharmacokinetic properties demonstrated by compounds like URB597, rather than revisiting the broad-spectrum activity of first-generation inhibitors.
References
- 1. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl Arachidonyl Fluorophosphonate - Applications - CAT N°: 70660 [bertin-bioreagent.com]
A Critical Analysis of URB532's Therapeutic Window Compared to Standard Analgesics
For Immediate Release
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a critical analysis of the therapeutic window of the novel analgesic compound URB532, a fatty acid amide hydrolase (FAAH) inhibitor, in comparison to standard analgesics, including nonsteroidal anti-inflammatory drugs (NSAIDs), opioids, and gabapentinoids. This report synthesizes preclinical data to evaluate the potential of this compound as a therapeutic agent with an improved safety and efficacy profile.
Executive Summary
This compound represents a promising therapeutic avenue in pain management by targeting the endocannabinoid system. Preclinical evidence suggests that this compound offers a significantly wider therapeutic window compared to standard analgesics. This is primarily attributed to its mechanism of action, which enhances endogenous cannabinoid signaling, thereby producing analgesia with a reduced liability for the adverse effects commonly associated with traditional pain medications. Specifically, studies indicate that effective analgesic doses of this compound do not produce the motor impairment, a common dose-limiting side effect of opioids and gabapentinoids.
Mechanism of Action: A Novel Approach to Analgesia
This compound is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound increases the synaptic levels of AEA, which in turn modulates pain perception through the activation of cannabinoid receptors (CB1 and CB2). This indirect modulation of the endocannabinoid system is a key differentiator from direct-acting cannabinoid agonists, which are often associated with undesirable psychoactive and motor side effects.
Signaling Pathway of this compound
Comparative Analysis of Therapeutic Window
The therapeutic window is a critical measure of a drug's safety, representing the range between the minimum effective dose and the dose at which adverse effects occur. A wider therapeutic window indicates a safer drug. The following tables summarize preclinical data comparing the therapeutic window of this compound with standard analgesics. The therapeutic index (TI) is calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50).
Table 1: Analgesic Efficacy in Preclinical Models
| Compound | Animal Model | Pain Type | Test | ED50 (mg/kg, i.p.) | Reference |
| This compound (as URB597) | Rat | Inflammatory | Mechanical Allodynia | ~0.3 | [1][2] |
| Morphine | Mouse | Nociceptive | Hot Plate | 5.73 - 8.98 | [2] |
| Ibuprofen | Mouse | Inflammatory | Writhing Test | 82.2 | [3] |
| Gabapentin | Rat | Neuropathic | Von Frey | 10 - 30 | [4] |
Table 2: Adverse Effect Profile in Preclinical Models
| Compound | Animal Model | Adverse Effect | Test | TD50 (mg/kg, i.p.) | Reference |
| This compound (as URB597) | Rat | Motor Impairment | Rotarod | > 0.3 (No impairment observed at effective dose) | |
| Morphine | Rat | Motor Impairment | Rotarod | Not explicitly defined, but occurs at analgesic doses | |
| Ibuprofen | - | Gastrointestinal Toxicity | - | Dose- and duration-dependent | |
| Gabapentin | Mouse | Motor Impairment | Rotarod | > 100 (No overt dysfunction observed) |
Table 3: Estimated Therapeutic Index
| Compound | Estimated Therapeutic Index (TD50/ED50) | Key Observations |
| This compound (as URB597) | High (Significantly > 1) | Demonstrates a clear separation between analgesic efficacy and motor side effects. |
| Morphine | Narrow (~1) | Motor impairment and other side effects often overlap with the analgesic dose range. |
| Ibuprofen | Variable | Therapeutic index is dependent on the specific adverse effect being measured (e.g., GI toxicity vs. cardiovascular risk) and duration of use. |
| Gabapentin | Moderate to High | While generally considered to have a good safety profile, dose-limiting side effects like sedation and dizziness can occur. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Hot Plate Test (Thermal Nociception)
This test assesses the response to a thermal pain stimulus and is primarily used to evaluate centrally acting analgesics.
Procedure:
-
A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The animal (mouse or rat) is placed on the heated surface, and the latency to a nocifensive response (e.g., licking a hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The latency to response is measured before and after drug administration at various time points. An increase in latency indicates an analgesic effect.
Von Frey Test (Mechanical Allodynia)
This test is used to assess mechanical sensitivity, particularly in models of neuropathic and inflammatory pain.
Procedure:
-
The animal is placed in a chamber with a mesh floor, allowing access to the plantar surface of the paws.
-
Calibrated von Frey filaments of increasing stiffness are applied to the mid-plantar surface of the hind paw.
-
The threshold for paw withdrawal is determined using the up-down method. A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is calculated, with an increase in the threshold indicating an anti-allodynic effect.
Rotarod Test (Motor Coordination)
This test is used to assess motor coordination, balance, and the potential for drug-induced motor impairment.
Procedure:
-
The animal is placed on a rotating rod that gradually accelerates.
-
The latency to fall from the rod is recorded.
-
Animals are typically trained on the apparatus prior to testing to ensure stable baseline performance.
-
A decrease in the latency to fall after drug administration indicates motor impairment.
Discussion and Conclusion
The preclinical data strongly suggest that this compound possesses a superior therapeutic window compared to standard analgesics. Its unique mechanism of action, which leverages the body's own endocannabinoid system, appears to dissociate analgesic efficacy from the adverse effects that limit the clinical utility of current pain therapies.
Specifically, the lack of motor impairment at effective analgesic doses, as suggested by preclinical studies on the closely related compound URB597, is a significant advantage over opioids and, to some extent, gabapentinoids. While NSAIDs do not typically cause motor impairment, their use is limited by gastrointestinal and cardiovascular risks, which are not characteristic of FAAH inhibitors.
Further research, including head-to-head clinical trials, is warranted to definitively establish the therapeutic window of this compound in humans. However, the preclinical evidence presented in this guide provides a strong rationale for the continued development of this compound and other FAAH inhibitors as a potentially safer and more effective class of analgesics. The ability to provide pain relief without the debilitating side effects of current medications would represent a major advancement in the management of both acute and chronic pain.
References
- 1. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different effects of morphine and oxycodone in experimentally evoked hyperalgesia: a human translational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Psychoactive Profile: A Comparative Analysis of URB532 and Direct CB1 Agonists
A deep dive into the mechanistic and behavioral data that differentiate indirect endocannabinoid modulation from direct receptor activation, validating the non-psychoactive nature of the fatty acid amide hydrolase (FAAH) inhibitor URB532.
For researchers in neuropharmacology and drug development, understanding the psychoactive liability of novel cannabinoid-based therapeutics is paramount. While direct-acting cannabinoid 1 (CB1) receptor agonists, such as Δ⁹-tetrahydrocannabinol (THC), are known for their characteristic psychoactive effects, inhibitors of fatty acid amide hydrolase (FAAH) like this compound represent a therapeutic strategy aimed at augmenting endogenous cannabinoid signaling without producing a "high." This guide provides a comparative analysis of these two approaches, supported by experimental data, to validate the lack of psychoactive effects of this compound.
The fundamental difference lies in their mechanism of action. Direct CB1 agonists globally activate CB1 receptors throughout the brain, leading to the well-documented cannabinoid-induced psychoactive effects. In contrast, FAAH inhibitors, such as this compound, enhance the effects of the endogenous cannabinoid anandamide (AEA) only where and when it is naturally released, a process often described as "on-demand."[1][2][3] This nuanced, localized potentiation of endocannabinoid tone is hypothesized to avoid the widespread receptor activation that underlies the psychoactive effects of exogenous agonists.
Mechanism of Action: A Tale of Two Pathways
Direct CB1 agonists and FAAH inhibitors like this compound engage the endocannabinoid system via distinct mechanisms, as illustrated below.
Comparative Behavioral Data
The most compelling evidence for the lack of psychoactive effects of FAAH inhibitors comes from preclinical behavioral assays designed to detect cannabinoid-like activity in rodents. The two cornerstone assessments are the cannabinoid tetrad and drug discrimination paradigms.
Direct CB1 agonists reliably produce a characteristic profile of four effects, known as the cannabinoid tetrad: hypomotility (reduced movement), catalepsy (immobility), hypothermia (reduced body temperature), and analgesia (pain relief).[4][5] In stark contrast, FAAH inhibitors do not induce this cluster of effects.
Similarly, in drug discrimination studies, animals are trained to recognize the subjective internal state produced by a specific drug. Animals trained to discriminate THC will generalize this response to other direct CB1 agonists, but not to FAAH inhibitors like URB597 (a close analog of this compound), indicating that the FAAH inhibitor does not produce a THC-like subjective "high."
Data Summary: Tetrad and Drug Discrimination Assays
| Assay | Direct CB1 Agonist (e.g., THC, WIN55,212-2) | FAAH Inhibitor (this compound/URB597) | Interpretation |
| Cannabinoid Tetrad | |||
| Hypomotility | Present : Dose-dependent decrease in locomotor activity. | Absent : No significant effect on spontaneous activity at doses that inhibit FAAH. | This compound lacks central sedative effects. |
| Catalepsy | Present : Dose-dependent increase in immobility on the bar test. | Absent : Does not evoke catalepsy. | This compound does not impair motor control. |
| Hypothermia | Present : Dose-dependent decrease in core body temperature. | Absent : Does not induce hypothermia. | This compound does not produce this central effect. |
| Analgesia | Present : Dose-dependent increase in pain threshold (e.g., hot plate, tail flick). | Present : Produces analgesia in models of inflammatory and neuropathic pain. | Both have analgesic potential. |
| Drug Discrimination | |||
| Generalization to THC | Full Generalization : Animals trained on THC recognize other direct agonists. | No Generalization : Does not substitute for the discriminative stimulus effects of THC. | This compound does not produce THC-like subjective psychoactive effects. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of these findings. Below are summaries of the standard protocols for the key experiments cited.
Protocol 1: The Cannabinoid Tetrad Assay
This assay is a battery of four tests conducted sequentially to assess the classic behavioral and physiological effects of direct CB1 agonists in rodents.
-
Spontaneous Activity (Hypomotility) : The mouse is placed in an open-field arena. Activity is measured by tracking the distance traveled or the number of beam breaks over a set period (e.g., 10 minutes). A significant reduction in activity compared to vehicle-treated controls indicates hypomotility.
-
Catalepsy (Bar Test) : The mouse's forepaws are gently placed on a horizontal bar raised approximately 3-8 cm from the surface. The time the mouse remains in this immobile posture is recorded, with a maximum cutoff time (e.g., 60 seconds). An increase in the duration of immobility indicates catalepsy.
-
Hypothermia : Core body temperature is measured using a rectal probe before and at set time points after drug administration (e.g., 30-60 minutes). A significant drop in temperature compared to baseline and vehicle controls indicates hypothermia.
-
Analgesia (Hot Plate or Tail Immersion Test) :
-
Hot Plate : The mouse is placed on a surface maintained at a constant noxious temperature (e.g., 52-55°C). The latency to a pain response (e.g., licking a paw or jumping) is recorded.
-
Tail Immersion : The distal portion of the mouse's tail is submerged in a warm water bath (e.g., 52°C), and the time taken to withdraw the tail is measured. An increased latency in either test indicates analgesia.
-
Protocol 2: Drug Discrimination
This paradigm assesses the interoceptive (subjective) effects of a drug, serving as a preclinical model for the subjective experience in humans.
-
Apparatus : A standard two-lever operant conditioning chamber where lever presses can be reinforced with a reward (e.g., food pellet).
-
Training Phase :
-
Animals (e.g., rats or mice) are trained to press one lever after receiving an injection of the training drug (e.g., THC 3 mg/kg, i.p.) to receive a reward.
-
On alternate days, they are trained to press the opposite lever after receiving a vehicle injection to receive the same reward.
-
This training continues until the animals reliably press the correct lever (>80% accuracy) depending on the injection they received.
-
-
Testing Phase :
-
Once the discrimination is learned, test compounds (like this compound) are administered.
-
The percentage of responses made on the drug-appropriate lever is measured.
-
Full Generalization (Substitution) : If the animal predominantly presses the drug-associated lever (e.g., >80%), the test compound is considered to have similar subjective effects to the training drug.
-
No Generalization : If the animal predominantly presses the vehicle-associated lever, the test compound does not share subjective effects with the training drug.
-
Conclusion
The collective preclinical evidence provides a robust validation for the lack of psychoactive effects of the FAAH inhibitor this compound when compared to direct CB1 agonists. While direct agonists like THC produce a clear, dose-dependent profile in the cannabinoid tetrad and fully generalize in drug discrimination paradigms, this compound and its analogs consistently fail to produce these hallmark indicators of psychoactivity. This distinction is rooted in their fundamentally different mechanisms of action. By selectively amplifying the endogenous anandamide signal in a spatially and temporally controlled manner, FAAH inhibition offers a promising therapeutic avenue for conditions like anxiety and pain, without the psychoactive and motor-impairing side effects that limit the clinical utility of direct CB1 agonists.
References
- 1. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of FAAH and activation of PPAR: New approaches to the treatment of cognitive dysfunction and drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Tetrad test - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
